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  • Product: 5-Methylheptyl 3-mercaptopropionate
  • CAS: 41004-47-1

Core Science & Biosynthesis

Foundational

5-Methylheptyl 3-Mercaptopropionate: A Technical Monograph on Synthesis, Reactivity, and Metabolic Fate

Topic: 5-Methylheptyl 3-mercaptopropionate (CAS 41004-47-1) Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Methylheptyl 3-merca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Methylheptyl 3-mercaptopropionate (CAS 41004-47-1) Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methylheptyl 3-mercaptopropionate (CAS 41004-47-1), frequently categorized under the industrial umbrella of isooctyl 3-mercaptopropionate (IOMP) , represents a critical class of functional thiols. While often overshadowed by its lower molecular weight analogs (methyl/ethyl esters) used in flavor chemistry, this C8-ester variant is a workhorse in polymer science and a subject of interest in metabolic toxicology.

Its primary utility lies in its high boiling point and lipophilicity , making it an ideal Chain Transfer Agent (CTA) in non-aqueous polymerization and a stable intermediate in the synthesis of organotin heat stabilizers. For drug development professionals, understanding its hydrolytic lability and the subsequent release of 3-mercaptopropionic acid (3-MPA) —a potent inhibitor of fatty acid oxidation—is essential for safety assessment and "read-across" toxicological modeling.

Part 1: Chemical Identity & Physicochemical Profile

This compound is an ester formed from the condensation of 3-mercaptopropionic acid and 5-methylheptanol (an isooctyl alcohol isomer). In industrial grades, CAS 41004-47-1 is often found as the primary component of "Isooctyl 3-mercaptopropionate" (CAS 30374-01-7).

Table 1: Physicochemical Constants
PropertyValueNotes
CAS Registry Number 41004-47-1Specific isomer (5-methylheptyl)
Synonyms Isooctyl 3-mercaptopropionate; 3-Mercaptopropanoic acid isooctyl esterOften used interchangeably in industry
Molecular Formula C₁₁H₂₂O₂S
Molecular Weight 218.36 g/mol
Appearance Clear, colorless liquid
Boiling Point 109–112 °C @ 2 mmHgHigh BP prevents premature volatilization
Density 0.950 g/mL @ 25 °C
Refractive Index (

)
1.458
Solubility Insoluble in water; Soluble in organic solvents (Ethanol, Toluene, THF)Lipophilic tail (C8) dominates
Flash Point > 90 °C (Estimated)Combustible liquid

Part 2: Synthesis & Reaction Mechanisms

Industrial Synthesis Protocol (Esterification)

The most robust synthesis involves the direct esterification of 3-mercaptopropionic acid with 5-methylheptanol. This reaction is equilibrium-driven and requires the continuous removal of water.

Reagents:

  • 3-Mercaptopropionic acid (1.0 eq)[1][2]

  • 5-Methylheptanol (1.1 eq excess)

  • Catalyst: p-Toluenesulfonic acid (p-TSA, 0.5 mol%)

  • Solvent: Toluene (for azeotropic distillation)[2]

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Charging: Add 3-mercaptopropionic acid, 5-methylheptanol, and toluene (approx. 3 mL per gram of reactant) to the flask. Add p-TSA.

  • Reflux: Heat the mixture to reflux (approx. 110–115 °C). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue reflux until water evolution ceases (typically 4–6 hours). Monitor reaction progress via TLC or GC to ensure consumption of the acid.

  • Workup: Cool to room temperature. Wash the organic layer with 5% NaHCO₃ (to remove unreacted acid/catalyst) followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Distill the residue under high vacuum (2 mmHg) to obtain the pure ester.

Reaction Workflow Diagram

The following diagram illustrates the synthesis and potential side reactions (disulfide formation).

Synthesis Reactants 3-Mercaptopropionic Acid + 5-Methylheptanol Intermediate Tetrahedral Intermediate Reactants->Intermediate Heat Catalyst Cat: p-TSA Solvent: Toluene Catalyst->Intermediate Product 5-Methylheptyl 3-mercaptopropionate Intermediate->Product -H2O ByProduct Water (Removed via Dean-Stark) Intermediate->ByProduct Azeotrope SideReaction Oxidation to Disulfide (Impurity) Product->SideReaction O2 Exposure

Figure 1: Acid-catalyzed esterification pathway with azeotropic water removal.

Part 3: Functional Applications in Research

Chain Transfer Agent (CTA) in Polymerization

In free-radical polymerization (e.g., acrylics, styrenics), 5-methylheptyl 3-mercaptopropionate acts as a Chain Transfer Agent . The thiol group (-SH) donates a hydrogen atom to the growing polymer radical chain, terminating it and initiating a new chain.[2]

  • Mechanism:

    
    
    
  • Advantage: The C8-ester chain provides compatibility with hydrophobic monomer formulations (unlike water-soluble thiols), ensuring uniform distribution of molecular weights.

Thiol-Ene "Click" Chemistry

The terminal thiol is highly nucleophilic. It reacts rapidly with electron-rich or electron-poor alkenes under UV light (radical mediated) or base catalysis (Michael addition). This property is exploited to functionalize surfaces or crosslink polymers without using metal catalysts.

Part 4: Metabolic Fate & Toxicology (Drug Development Context)

For pharmaceutical scientists, the safety profile of this compound is dictated by its metabolic breakdown. Being an ester, it is susceptible to hydrolysis by carboxylesterases in the liver and plasma.

Metabolic Pathway Analysis
  • Hydrolysis: The ester bond is cleaved, releasing 5-methylheptanol and 3-mercaptopropionic acid (3-MPA) .

  • 3-MPA Toxicity: 3-MPA is a known inhibitor of mitochondrial fatty acid

    
    -oxidation. It inhibits acyl-CoA dehydrogenase, potentially leading to hypoglycemia or steatosis in high-dose scenarios.
    
  • Detoxification: The thiol group of 3-MPA is typically methylated (S-methylation) or conjugated with glucuronic acid for excretion.

Metabolism Parent 5-Methylheptyl 3-mercaptopropionate Hydrolysis Carboxylesterase (Liver/Plasma) Parent->Hydrolysis Alcohol 5-Methylheptanol Hydrolysis->Alcohol Acid 3-Mercaptopropionic Acid (3-MPA) Hydrolysis->Acid Excretion Urinary Excretion Alcohol->Excretion Glucuronidation ToxEffect Inhibition of Fatty Acid Beta-Oxidation Acid->ToxEffect High Dose Detox S-Methylation & Glucuronidation Acid->Detox Normal Metabolism Detox->Excretion

Figure 2: Metabolic hydrolysis and downstream fate of the thiol and alcohol moieties.

Safety Considerations
  • Skin Sensitization: Like most lipophilic thiols, it is classified as a skin sensitizer (H317).

  • Aquatic Toxicity: The lipophilicity (LogP > 4) suggests high aquatic toxicity (H410) and potential for bioaccumulation, though rapid hydrolysis may mitigate this in biological systems.

Part 5: Analytical Characterization

To validate the synthesis or purity of CAS 41004-47-1, the following spectral features are diagnostic.

Proton NMR ( H-NMR, CDCl )
  • 
     1.6 ppm (t, 1H):  Thiol proton (
    
    
    
    ). Note: This signal often splits or broadens.
  • 
     2.6–2.8 ppm (m, 4H):  The ethylene backbone of the propionate group (
    
    
    
    ).
  • 
     4.1 ppm (t, 2H):  The methylene protons adjacent to the ester oxygen (
    
    
    
    ).
  • 
     0.9 ppm:  Methyl group signals from the isooctyl tail.
    
Mass Spectrometry (GC-MS)
  • Molecular Ion:

    
     218 (Weak).
    
  • Base Peak: Typically related to the loss of the alkoxy group or the cleavage of the ester bond. Look for fragments at

    
     89 (
    
    
    
    ).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104386, Isooctyl 3-mercaptopropionate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 2-ethylhexyl 3-mercaptopropionate (Read-across substance). Retrieved from [Link][3]

  • National Institutes of Health (NIH). Global Substance Registration System (GSRS): 6-Methylheptyl 3-mercaptopropionate. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Structural Isomers of Mercaptopropionate Esters: Isooctyl (6-Methylheptyl) vs. 5-Methylheptyl Variants

Abstract The precise differentiation of structural isomers is a fundamental challenge in chemical synthesis, drug development, and materials science, where minor variations in molecular architecture can lead to significa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise differentiation of structural isomers is a fundamental challenge in chemical synthesis, drug development, and materials science, where minor variations in molecular architecture can lead to significant differences in physicochemical properties and biological activity. This technical guide provides an in-depth comparison of two closely related structural isomers: isooctyl 3-mercaptopropionate (specifically, the common 6-methylheptyl isomer) and its 5-methylheptyl counterpart. We will explore their structural nuances, comparative physicochemical properties, synthesis pathways, and, most critically, the analytical methodologies required for their definitive differentiation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of isomer characterization and the underlying principles governing their behavior.

Introduction: The Significance of Isomerism

Isomers, molecules sharing the same molecular formula but possessing different arrangements of atoms, are ubiquitous in chemistry. For mercaptopropionate esters, which find extensive use as chain transfer agents in polymerization and as intermediates in pharmaceutical synthesis, the specific branching of the alkyl ester chain can influence reactivity, viscosity, and thermal stability.[1] The term "isooctyl" is a general classification that encompasses several branched eight-carbon isomers.[2][3] The most prevalent commercial form of isooctyl alcohol is 6-methyl-1-heptanol, making 6-methylheptyl 3-mercaptopropionate the corresponding ester.[4][5][6] This guide focuses on the analytical distinction between this common isomer and its positional isomer, 5-methylheptyl 3-mercaptopropionate, highlighting the critical need for precise structural elucidation in quality control and research applications.

Structural Elucidation: A Tale of Two Branches

The core difference between the two molecules lies in the position of a single methyl group on the heptyl backbone of the ester. Both compounds share the molecular formula C11H22O2S and a molecular weight of 218.36 g/mol .[7][8]

  • Isooctyl (6-Methylheptyl) 3-Mercaptopropionate: The IUPAC name for this isomer is 6-methylheptyl 3-sulfanylpropanoate. The methyl group is located on the sixth carbon of the seven-carbon heptyl chain, adjacent to the terminal carbon.[9]

  • 5-Methylheptyl 3-Mercaptopropionate: In this isomer, the methyl group is shifted one position closer to the ester functional group, located on the fifth carbon of the heptyl chain.

This seemingly minor structural shift is sufficient to alter the molecule's symmetry and create distinct chemical environments for its atoms, which is the key to their analytical differentiation.

fischer_esterification reactants 3-Mercaptopropionic Acid + Branched Alcohol (6-Methyl- or 5-Methyl-1-heptanol) reaction Reaction Vessel (Equilibrium Reaction) reactants->reaction catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) catalyst->reaction solvent Solvent (Toluene) + Heat (Reflux) solvent->reaction dean_stark Dean-Stark Trap (Water Removal) reaction->dean_stark Azeotropic Distillation workup Aqueous Workup (Neutralization & Washing) reaction->workup dean_stark->reaction Solvent Return purification Purification (Distillation under reduced pressure) workup->purification product Pure Isomeric Ester Product purification->product

Figure 2: General workflow for Fischer-Speier esterification.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a representative procedure for the synthesis of 6-methylheptyl 3-mercaptopropionate. The same procedure can be followed using 5-methyl-1-heptanol for the corresponding isomer.

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser in a fume hood. Equip the flask with a magnetic stirrer and a heating mantle.

  • Reagents: To the flask, add 3-mercaptopropionic acid (1.0 eq), 6-methyl-1-heptanol (1.2 eq, 20% molar excess), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and toluene (approx. 2 mL per gram of carboxylic acid). [10]3. Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until water is no longer collected (typically 3-5 hours).

  • Work-up: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally a saturated brine solution. [10]5. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent using a rotary evaporator.

  • Purification: The crude ester is purified by vacuum distillation to yield the final product as a clear, colorless liquid.

Analytical Differentiation: A Multi-Technique Approach

Distinguishing between the 6-methylheptyl and 5-methylheptyl isomers requires analytical techniques sensitive to subtle changes in molecular structure. A combination of chromatography and spectroscopy is essential for unambiguous identification.

analytical_workflow sample Unknown Ester Sample gc Gas Chromatography (GC) Separation based on volatility and column interaction sample->gc nmr NMR Spectroscopy (¹H and ¹³C) Structural Elucidation sample->nmr ms Mass Spectrometry (MS) Fragmentation & Mass Analysis gc->ms GC-MS gc_peak Retention Time (t_R) Isomers may have slightly different t_R values gc->gc_peak ms_spectra Mass Spectrum Subtle differences in fragment ion abundances ms->ms_spectra nmr_spectra NMR Spectrum Distinct chemical shifts and splitting patterns nmr->nmr_spectra id Unambiguous Isomer Identification gc_peak->id ms_spectra->id nmr_spectra->id

Figure 3: Integrated analytical workflow for isomer differentiation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile compounds. [11]Positional isomers often have slightly different boiling points and interactions with the GC column's stationary phase, which can lead to differences in retention time. [12][13]

  • Separation (GC): Due to the similarity in boiling points, a long capillary column (e.g., 30-60 m) with a non-polar or medium-polarity stationary phase (like DB-5ms or DB-225ms) is recommended to achieve baseline separation. [14]A slow temperature ramp program will enhance the resolution between the isomeric peaks.

  • Identification (MS): Upon electron ionization, both isomers will produce a molecular ion peak (M+) at m/z = 218. The fragmentation patterns are expected to be dominated by cleavages characteristic of esters. [15]Key fragments would include the acylium ion from the mercaptopropionate moiety and various fragments from the loss of alkyl radicals from the ester chain. [16]While the major fragments will be identical, the relative abundances of ions resulting from cleavage at or near the branch point of the alkyl chain may differ, providing clues to the methyl group's position.

Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the ester sample in a volatile solvent like dichloromethane or hexane.

  • GC Column: Use a high-resolution capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC Conditions:

    • Injector: 250 °C, Splitless mode.

    • Oven Program: Initial temperature 80 °C (hold 2 min), ramp at 5 °C/min to 220 °C (hold 5 min). [14] * Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-300.

  • Data Analysis: Compare the retention times of the unknown sample against authentic standards of each isomer if available. Analyze the mass spectra for the molecular ion (m/z 218) and subtle differences in the fragmentation pattern in the C4-C7 region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most definitive technique for distinguishing these isomers. [17]Both ¹H and ¹³C NMR will show clear, predictable differences based on the molecular asymmetry introduced by the methyl group's position. [9][18]

  • ¹H NMR Predictions:

    • Common Signals: Both isomers will show characteristic triplets for the two methylene groups of the mercaptopropionate backbone (~2.6-2.8 ppm) and a triplet for the thiol proton (-SH, ~1.6 ppm, broad). The -O-CH₂- group will appear as a triplet around 4.1 ppm.

    • Differentiating Signals: The key differences will be in the signals for the alkyl chain protons.

      • 6-Methylheptyl isomer: The two methyl groups attached to C6 are diastereotopic and will appear as a doublet around 0.8-0.9 ppm, integrating to 6H. The methine proton at C6 will be a multiplet.

      • 5-Methylheptyl isomer: This isomer has two distinct methyl groups: a triplet for the terminal methyl group (C7) and a doublet for the methyl group at C5. The signals for the methylene and methine protons between C4 and C6 will form a complex multiplet region that is distinct from the 6-methyl isomer.

  • ¹³C NMR Predictions:

    • The number of unique carbon signals will differentiate the isomers. Due to symmetry, the 6-methylheptyl isomer will have fewer signals in the alkyl region than the less symmetric 5-methylheptyl isomer. The chemical shifts of the carbons at and adjacent to the branch point (C4, C5, C6) will be diagnostic.

Applications and Isomeric Impact

The primary application of isooctyl 3-mercaptopropionate is as a chain transfer agent (CTA) in free-radical polymerization, where it is used to control the molecular weight of polymers. [1]The reactivity of a CTA is governed by the lability of the S-H bond. Since the functional thiol group is identical in both isomers, their fundamental reactivity as CTAs is expected to be nearly identical.

However, the structure of the alkyl chain can subtly influence secondary properties of the resulting polymer. The branching position can affect:

  • Glass Transition Temperature (Tg): Different side-chain architectures can impact polymer chain packing and flexibility.

  • Solubility and Compatibility: The shape of the alkyl group can influence the polymer's interaction with solvents and other components in a formulation.

While these effects may be minor, they can be critical in high-performance applications such as specialty coatings, adhesives, and drug delivery systems, reinforcing the need for precise isomeric characterization.

Conclusion

While isooctyl (6-methylheptyl) 3-mercaptopropionate and 5-methylheptyl 3-mercaptopropionate are structurally very similar, they are distinct chemical entities. Their differentiation is not possible through simple physical property measurements alone but requires a sophisticated analytical approach. GC-MS provides an excellent method for separation and initial identification, while ¹H and ¹³C NMR spectroscopy offer the definitive, unambiguous structural confirmation. For scientists and researchers working with these compounds, a thorough understanding and application of these analytical techniques are paramount to ensuring the chemical integrity of their materials and the reliability of their experimental outcomes.

References

  • TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters? Retrieved from TutorChase. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from Science Ready. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104386, Isooctyl 3-mercaptopropionate. Retrieved from PubChem. [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from Creative Biostructure. [Link]

  • LookChem. (n.d.). (S)-(+)-5-Methyl-1-heptanol. Retrieved from LookChem. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of Colorado Boulder. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Isooctyl alcohol. Retrieved from CDC. [Link]

  • New Jersey Department of Health. (2009, February). Hazardous Substance Fact Sheet: Isooctyl Alcohol. Retrieved from NJ.gov. [Link]

  • AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from AZoM. [Link]

  • Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2. Retrieved from Magritek. [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 14: Nuclear Magnetic Resonance Spectroscopy. Retrieved from University of Wisconsin-Madison. [Link]

  • The Scottish Centre for Environmental and Analytical Services. (n.d.). Gas Chromatography and Lipids. Retrieved from s.c.e.q.a. [Link]

  • American Meat Science Association. (n.d.). Triglyceride and Fatty Acid Analysis by Gas Chromatography. Retrieved from American Meat Science Association. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15450, Isooctan-1-ol. Retrieved from PubChem. [Link]

  • 3-Mercaptopropionic acid. (n.d.). Retrieved from 3-Mercaptopropionic acid website. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Isooctyl alcohol - NIOSH Pocket Guide to Chemical Hazards. Retrieved from CDC. [Link]

  • Local Pharma Guide. (n.d.). CAS NO. 41004-47-1 | 5-methylheptyl 3-mercaptopropionate | C11H22O2S. Retrieved from Local Pharma Guide. [Link]

  • Global Substance Registration System. (n.d.). 6-METHYLHEPTYL 3-MERCAPTOPROPIONATE. Retrieved from GSRS. [Link]

  • Zhao, Y., et al. (2019). Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. International Journal of Molecular Sciences. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18050, Methyl 3-mercaptopropionate. Retrieved from PubChem. [Link]

  • ResearchGate. (n.d.). 3-Mercaptopropionic acid (3-MPA). Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138963, 5-Methyl-1-heptanol. Retrieved from PubChem. [Link]

  • Rang, S., et al. (2000). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Chemistry of Heterocyclic Compounds. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from OperaChem. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from Master Organic Chemistry. [Link]

  • Al-Sabagh, A. M., et al. (2019). Conversion of 5-Methyl-3-Heptanone to C8 Alkenes and Alkane over Bifunctional Catalysts. Catalysts. [Link]

  • Wikipedia. (n.d.). 3-Mercaptopropionic acid. Retrieved from Wikipedia. [Link]

  • LookChem. (n.d.). Cas 2935-90-2,Methyl 3-mercaptopropionate. Retrieved from LookChem. [Link]

  • The Good Scents Company. (n.d.). ethyl 3-mercaptopropionate. Retrieved from The Good Scents Company. [Link]

  • The Good Scents Company. (n.d.). methyl 3-mercaptopropionate. Retrieved from The Good Scents Company. [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Mercaptopropionic acid. Retrieved from NIST WebBook. [Link]

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Foundational

5-Methylheptyl 3-mercaptopropionate PubChem CID and chemical ID

An In-Depth Technical Guide to 5-Methylheptyl 3-Mercaptopropionate: Synthesis, Characterization, and Potential Applications Authored by: A Senior Application Scientist Abstract: This technical guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Methylheptyl 3-Mercaptopropionate: Synthesis, Characterization, and Potential Applications

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 5-methylheptyl 3-mercaptopropionate, a long-chain alkyl ester of 3-mercaptopropionic acid. While the specific biological activities and direct applications in drug development for this molecule are not extensively documented in publicly available literature, this guide synthesizes the known chemical properties, provides a detailed synthesis protocol, and explores potential areas of application based on the functionalities of the molecule and related compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and potential utility of novel mercapto-esters.

Chemical Identity and Properties

5-Methylheptyl 3-mercaptopropionate is an organic compound that can also be referred to by its isomer's name, 6-methylheptyl 3-mercaptopropionate. For the purpose of standardization and alignment with major chemical databases, this guide will refer to the compound as 6-methylheptyl 3-mercaptopropanoate , which is its IUPAC name.

The primary chemical identifiers for this compound are consolidated in the table below, with data sourced from PubChem and other chemical supplier databases[1][2][3][4].

IdentifierValueSource
PubChem CID 104386[1]
IUPAC Name 6-methylheptyl 3-sulfanylpropanoate[1]
CAS Number 30374-01-7[1]
Molecular Formula C11H22O2S[1][2]
Molecular Weight 218.36 g/mol [1][2]
InChI Key ZHUWXKIPGGZNJW-UHFFFAOYSA-N[1][2]
Canonical SMILES CC(C)CCCCCOC(=O)CCS[1][2]
Synonyms Isooctyl 3-mercaptopropionate, 6-Methylheptyl 3-mercaptopropionate, 3-Mercaptopropionic acid isooctyl ester[1][2]

Physical Properties:

PropertyValueSource
Physical Description Liquid[1]
Boiling Point 109-112 °C at 2 mmHg[4]
Density 0.950 g/mL at 25 °C[4]
Refractive Index n20/D 1.458[4]

Synthesis of 6-Methylheptyl 3-Mercaptopropanoate

The synthesis of 6-methylheptyl 3-mercaptopropanoate is typically achieved through the direct esterification of 3-mercaptopropionic acid with 6-methylheptan-1-ol (isooctyl alcohol). This reaction is an equilibrium process and is generally catalyzed by a strong acid. To drive the reaction to completion, the water formed as a byproduct is removed, often by azeotropic distillation.

Synthesis Workflow

The overall workflow for the synthesis and purification of 6-methylheptyl 3-mercaptopropanoate is depicted in the following diagram.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification cluster_4 Final Product Reactants 3-Mercaptopropionic Acid + 6-Methylheptan-1-ol + Acid Catalyst (p-TSA) + Toluene Apparatus Dean-Stark Apparatus Reactants->Apparatus Charge into flask Reflux Heat to Reflux Apparatus->Reflux Azeotrope Azeotropic removal of water Reflux->Azeotrope Quench Cool and Quench Azeotrope->Quench Wash Wash with NaHCO3 (aq) and Brine Quench->Wash Dry Dry over Na2SO4 Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product 6-Methylheptyl 3-Mercaptopropanoate Distillation->Product

Caption: Workflow for the synthesis of 6-methylheptyl 3-mercaptopropanoate.

Detailed Experimental Protocol

This protocol is adapted from standard esterification procedures for similar compounds.

Materials:

  • 3-Mercaptopropionic acid

  • 6-Methylheptan-1-ol (Isooctyl alcohol)

  • p-Toluenesulfonic acid (p-TSA) or sulfuric acid (catalyst)

  • Toluene (for azeotropic distillation)

  • 5% Sodium bicarbonate solution (aqueous)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, combine 3-mercaptopropionic acid (1.0 equivalent), 6-methylheptan-1-ol (1.1 equivalents), a catalytic amount of p-toluenesulfonic acid (0.02 equivalents), and toluene.

  • Esterification: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene. The crude product can be further purified by vacuum distillation to yield the final 6-methylheptyl 3-mercaptopropanoate.

Characterization and Analytical Methods

The identity and purity of the synthesized 6-methylheptyl 3-mercaptopropanoate should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the 6-methylheptyl group and the propionate backbone. The triplet corresponding to the thiol proton (-SH) would be a key indicator.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the ester carbonyl carbon and the carbons of the alkyl chain.

  • Mass Spectrometry (MS): The PubChem entry for this compound indicates GC-MS data is available, which would show the molecular ion peak and characteristic fragmentation patterns[1].

  • Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the ester carbonyl group (C=O) around 1740 cm⁻¹ and a weaker absorption for the S-H bond of the thiol group around 2550 cm⁻¹.

Potential Applications in Research and Drug Development

While specific applications for 6-methylheptyl 3-mercaptopropanoate are not widely reported, its bifunctional nature—containing both a thiol and an ester group—suggests potential utility in several areas.

Role as a Building Block in Organic Synthesis

The thiol group is a versatile functional group that can undergo a variety of chemical transformations, including:

  • Thiol-ene "click" chemistry: The thiol group can react with alkenes in the presence of a radical initiator or UV light to form thioethers. This highly efficient reaction is used in polymer synthesis and surface modification[5].

  • Nucleophilic substitution: As a nucleophile, the thiolate anion can participate in SN2 reactions to form new carbon-sulfur bonds.

  • Disulfide bond formation: Oxidation of the thiol can lead to the formation of a disulfide bond, a linkage that is important in biological systems and for creating crosslinked polymers.

Potential in Drug Delivery and Prodrug Design

The ester group in 6-methylheptyl 3-mercaptopropanoate could be susceptible to hydrolysis by esterases present in the body. This property could be exploited in the design of prodrugs, where a pharmacologically active molecule is tethered to the mercaptopropionate moiety to improve its pharmacokinetic properties, such as lipophilicity and membrane permeability. The ester linkage would then be cleaved in vivo to release the active drug. The long alkyl chain would significantly increase the lipophilicity of any molecule it is attached to.

Speculative Role in Targeted Protein Degradation (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein[6][7]. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.

PROTAC cluster_protac PROTAC Molecule POI Protein of Interest (Target) POI_Ligand Target Ligand POI->POI_Ligand Binds E3 E3 Ubiquitin Ligase E3_Ligand E3 Ligase Ligand E3->E3_Ligand Binds Linker Linker POI_Ligand->Linker Linker->E3_Ligand

Caption: General structure of a PROTAC molecule.

The thiol group of 6-methylheptyl 3-mercaptopropanoate could serve as a reactive handle for its incorporation into a PROTAC linker. The long, lipophilic 6-methylheptyl chain could be a component of the linker itself, potentially influencing the physicochemical properties and cell permeability of the final PROTAC molecule. Further derivatization of the thiol would be necessary to connect it to the other components of the PROTAC.

The "Magic Methyl" Effect and Structural Analogs

The presence of a methyl group on the heptyl chain is an interesting structural feature. In drug discovery, the addition of a methyl group, sometimes referred to as the "magic methyl" effect, can have profound and often unpredictable effects on a molecule's pharmacological properties, including its potency, selectivity, and metabolic stability. While 6-methylheptyl 3-mercaptopropanoate is not a drug itself, its methylated structure is a reminder of the importance of subtle structural modifications in the design of bioactive molecules.

Safety and Handling

Based on the GHS information available for isooctyl 3-mercaptopropionate, the compound is considered a flammable liquid and may be harmful if swallowed. It may also cause an allergic skin reaction and is very toxic to aquatic life[1]. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

Conclusion

6-Methylheptyl 3-mercaptopropanoate is a readily synthesizable bifunctional molecule with a well-defined chemical identity. While its direct applications in drug development are yet to be explored, its chemical functionalities suggest potential as a versatile building block in organic synthesis, a component in prodrug design, and a potential element in the construction of PROTAC linkers. The detailed synthesis and characterization information provided in this guide should enable researchers to produce this compound and investigate its potential in these and other areas of chemical and pharmaceutical research.

References

  • PubChem. (n.d.). Isooctyl 3-mercaptopropionate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Global Substance Registration System. (n.d.). 6-METHYLHEPTYL 3-MERCAPTOPROPIONATE. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). Isooctyl 3-mercaptopropionate (C11H22O2S). Retrieved February 15, 2026, from [Link]

  • Santos, A. R., Miguel, A. S., Fevereiro, P., & Oliva, A. (2012). Evaluation of cytotoxicity of 3-mercaptopropionic acid-modified quantum dots on Medicago sativa cells and tissues. Methods in Molecular Biology, 906, 435-449.
  • Crews, C. M. (2019). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic.
  • Sun, X., & Rao, Y. (2020).
  • Wang, F., Zhan, Y., Li, M., Wang, L., Zheng, A., Liu, C., ... & Wang, T. (2022). Cell-Permeable PROTAC Degraders against KEAP1 Efficiently Suppress Hepatic Stellate Cell Activation through the Antioxidant and Anti-Inflammatory Pathway. Journal of Medicinal Chemistry, 65(15), 10438-10453.
  • Scientific Laboratory Supplies. (n.d.). Isooctyl 3-mercaptopropionate, | 556912-100g | SIGMA-ALDRICH | SLS. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023, November 29). 3-Mercaptopropionic acid. Retrieved February 15, 2026, from [Link]

  • Bricteux, L., & De Rop, A. (2025, August 18). Targeted Protein Degradation with PROTACs and Molecular Glues. TPD. Retrieved February 15, 2026, from [Link]

  • ScienceOpen. (2025, May 20). PROTACs improve selectivity for targeted proteins. Retrieved February 15, 2026, from [Link]

  • Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

Comparative Technical Analysis: n-Octyl vs. 5-Methylheptyl 3-Mercaptopropionate

[1][2] Executive Summary This technical guide provides a rigorous comparison between n-octyl 3-mercaptopropionate (linear isomer) and 5-methylheptyl 3-mercaptopropionate (branched isomer).[1][2] While both compounds shar...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a rigorous comparison between n-octyl 3-mercaptopropionate (linear isomer) and 5-methylheptyl 3-mercaptopropionate (branched isomer).[1][2] While both compounds share the molecular formula


 and function primarily as thiols/mercaptans in polymerization and surface chemistry, their distinct topological architectures dictate divergent physicochemical behaviors.[3][4][5]

The n-octyl variant is characterized by a linear alkyl tail, promoting high crystallinity and dense packing in self-assembled monolayers (SAMs).[1][2][5] In contrast, the 5-methylheptyl variant features a mid-chain methyl branch at the C5 position, introducing chirality and steric disruption that lowers melting points and creates "liquid-like" surface interfaces.[1][2] This guide dissects these structural differences to inform selection in drug delivery systems, chain transfer applications, and surface functionalization.[3][4][5]

Molecular Architecture & Stereochemistry[2][5]

The fundamental difference lies in the alkyl tail topology attached to the 3-mercaptopropionate core.[5]

Structural Topology
  • n-Octyl 3-Mercaptopropionate:

    • Structure: Linear, unbranched octyl chain.[3][4][5]

    • Symmetry: Achiral.

    • Packing: Capable of strong Van der Waals interdigitation; favors crystalline solid-state phases and ordered monolayers.[2][3][5]

  • 5-Methylheptyl 3-Mercaptopropionate:

    • Structure: Heptyl chain with a methyl group substituted at the 5th carbon.[3][4][5][6][7][8][9]

    • Symmetry: Chiral . The C5 carbon is a stereocenter, meaning this compound exists as a racemic mixture of (

      
      ) and (
      
      
      
      ) enantiomers unless chirally resolved.[3][4][5][8]
    • Packing: The protruding methyl group creates steric bulk (gauche defects) that disrupts chain alignment, preventing crystallization and maintaining a liquid state at lower temperatures.[3][4][5]

Structures cluster_0 n-Octyl 3-Mercaptopropionate (Linear) cluster_1 5-Methylheptyl 3-Mercaptopropionate (Branched) Linear HS-CH2-CH2-COO-(CH2)7-CH3 Branched HS-CH2-CH2-COO-(CH2)4-CH(CH3)-CH2-CH3 Linear->Branched Isomerization (Topology Change)

Figure 1: Structural comparison highlighting the linear vs. branched topology.

Physicochemical Profile

The introduction of the methyl branch significantly alters the physical properties, primarily by lowering intermolecular attractive forces.[3][4][5]

Propertyn-Octyl 3-MP5-Methylheptyl 3-MPCausality
CAS Number 71849-93-941004-47-1Distinct chemical entities.[1][2]
Molecular Weight 218.36 g/mol 218.36 g/mol Isomers.[3][4][5]
Physical State (25°C) Liquid (Viscous)Liquid (Fluid)Branching disrupts lattice packing.[3][4][5]
Boiling Point ~280°C (est)~265-270°C (est)Reduced surface area decreases London dispersion forces in the branched isomer.[5]
Solubility (Organic) HighVery HighLower lattice energy enhances solubility in non-polar solvents.[3][4][5]
Chirality AchiralChiral (C5 center)Asymmetric substitution at C5.[3][4][5]

Note: Commercial "Isooctyl 3-mercaptopropionate" (CAS 30374-01-7) is often a mixture of isomers (mainly 6-methylheptyl).[1][2] The 5-methylheptyl isomer is a specific, less common structural analog with the branch closer to the ester linkage.[5]

Synthetic Pathways[2][3][4][5][8][10][11]

Both compounds are synthesized via direct esterification of 3-mercaptopropionic acid (3-MPA) with the corresponding alcohol.[1][2] The key variable is the alcohol precursor availability.[3][5]

Reaction Scheme

[1][2]
  • Path A (Linear): Uses 1-Octanol (derived from ethylene oligomerization).[2][3][5]

  • Path B (Branched): Uses 5-Methyl-1-heptanol .[1][2][8] This alcohol is typically derived from aldol condensation of smaller aldehydes followed by hydrogenation, or isolated from specific fusel oil fractions.[3][4][5]

Protocol: Acid-Catalyzed Esterification

Objective: Synthesis of 5-Methylheptyl 3-Mercaptopropionate.

  • Reagents:

    • 3-Mercaptopropionic acid (1.0 eq)[1][2]

    • 5-Methyl-1-heptanol (1.1 eq)[1][2]

    • p-Toluenesulfonic acid (pTSA) (0.01 eq)[1][2]

    • Toluene (Solvent)[3][4]

  • Setup:

    • Equip a 3-neck round-bottom flask with a Dean-Stark trap and reflux condenser.[1][2]

    • Add reagents and solvent.[3][4][5][7]

  • Reflux:

    • Heat to reflux (~110°C) for 4-6 hours. Monitor water collection in the Dean-Stark trap.

    • Checkpoint: Reaction is complete when theoretical water volume is collected.[3][4][5]

  • Workup:

    • Cool to RT. Wash with 5%

      
       (remove unreacted acid) and Brine.[3][4]
      
    • Dry organic layer over

      
      .[3][4][5]
      
  • Purification:

    • Remove toluene via rotary evaporation.[3][4][5]

    • Distill under reduced pressure (vacuum distillation) to isolate the pure ester.[3][4][5]

Reactivity & Applications

Chain Transfer Agents (Polymerization)

Both isomers serve as Chain Transfer Agents (CTAs) in radical polymerization to control molecular weight.[3][4][5][10]

  • Mechanism: The thiol (-SH) hydrogen is abstracted by the growing polymer radical.[2]

  • Performance Difference:

    • n-Octyl: Standard efficiency.[2][3][5] May show limited solubility in highly branched or non-polar monomer matrices.[3][4][5]

    • 5-Methylheptyl: The branched tail significantly increases solubility in a wider range of hydrophobic monomers (e.g., styrene, butyl acrylate), potentially leading to more homogeneous distribution and uniform molecular weight control.[3][4][5]

Self-Assembled Monolayers (SAMs)

This is the most critical area of divergence.[5]

  • n-Octyl SAMs: Form crystalline, solid-like monolayers on gold.[1][2][5] The linear chains pack efficiently (all-trans conformation), creating a dense barrier.[3][4][5]

  • 5-Methylheptyl SAMs: Form disordered, liquid-like monolayers.[1][2][5] The C5 methyl group acts as a "bump" in the chain, preventing close packing.[3][4][5]

    • Application: Liquid-like SAMs are superior for resisting non-specific protein adsorption (antifouling) because they lack the rigid defects where proteins typically nucleate.[5]

SAMs cluster_linear n-Octyl SAM (Ordered) cluster_branched 5-Methylheptyl SAM (Disordered) L1 ||||||||| L2 Crystalline Packing L1->L2 B1 || | |/| | B2 Liquid-like Phase B1->B2 Gold Gold Substrate (Au) Gold->L1 Thiol Bond Gold->B1 Thiol Bond

Figure 2: Packing behavior of linear vs. branched thiols on gold surfaces.[1][2]

References

  • ChemicalBook. (2024).[3][4][5] n-Octyl 3-mercaptopropionate Product Properties.

  • PubChem. (2024).[3][4][5][11] Isooctyl 3-mercaptopropionate (Structural Analog Data). National Library of Medicine.[3][4][5]

  • Local Pharma Guide. (2024). 5-Methylheptyl 3-mercaptopropionate CAS 41004-47-1 Entry.[1][2][12][13] [3][4]

  • BenchChem. (2025).[3][4][5][8][10] 5-Methyl-1-heptanol Properties and Synthesis. [3][4]

  • Love, J. C., et al. (2005).[3][4][5] "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology". Chemical Reviews. (General reference for SAM packing mechanics).

Sources

Foundational

Suppliers and manufacturers of high-purity 5-Methylheptyl 3-mercaptopropionate

High-Purity 5-Methylheptyl 3-Mercaptopropionate: Sourcing, Synthesis, and Quality Assurance Executive Summary In the landscape of pharmaceutical intermediates and controlled radical polymerization (CRP), 5-Methylheptyl 3...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity 5-Methylheptyl 3-Mercaptopropionate: Sourcing, Synthesis, and Quality Assurance

Executive Summary In the landscape of pharmaceutical intermediates and controlled radical polymerization (CRP), 5-Methylheptyl 3-mercaptopropionate represents a specialized, high-precision isomer of the more common "isooctyl 3-mercaptopropionate."[1][] While the generic isooctyl variant is a commodity chemical (often a mixture of C8 isomers like 2-ethylhexyl), the specific 5-methylheptyl isomer is sought for its distinct steric profile and lipophilicity, which influence hydrolysis kinetics in drug delivery systems and chain transfer coefficients in polymer synthesis.[1][]

This guide serves as a technical roadmap for researchers requiring this specific isomer, detailing the sourcing landscape, custom synthesis protocols, and rigorous quality control measures required for pharmaceutical applications.[1]

Part 1: The Sourcing Landscape[2]

Unlike the methyl or generic isooctyl esters, 5-Methylheptyl 3-mercaptopropionate is rarely a stock catalog item.[1][] It is typically a Make-to-Order (MTO) chemical.[1][] Procuring it requires a strategic decision between attempting to purify commercial mixtures or engaging in custom synthesis.[]

Commercial Availability vs. Custom Synthesis[1][2]
  • Generic "Isooctyl" Warning: Commercial "Isooctyl 3-mercaptopropionate" (CAS 30374-01-7) is predominantly 2-ethylhexyl 3-mercaptopropionate or a complex mixture of C8 isomers.[1][] It is unsuitable for applications requiring the specific 5-methylheptyl pharmacophore due to variations in enzymatic degradation rates.[1][]

  • Precursor Availability: The key to sourcing is the alcohol precursor, 5-Methyl-1-heptanol (CAS 7212-53-5 or chiral CAS 57803-73-3).[1][] This alcohol is available from specialized fine chemical suppliers (e.g., BOC Sciences, TCI) often used in liquid crystal or pheromone synthesis.[1]

Recommended Sourcing Workflow

For pharmaceutical grade (GMP) or high-purity research needs, the recommended route is Contract Manufacturing (CMO) using the specific alcohol precursor.[1][]

SourcingStrategy cluster_suppliers Targeted CMOs Start Requirement: High-Purity 5-Methylheptyl Isomer CheckCommercial Check Commercial 'Isooctyl' Mixtures Start->CheckCommercial Decision Isomer Specificity Critical? CheckCommercial->Decision RouteA Route A: Commodity (High Risk) Decision->RouteA No RouteB Route B: Custom Synthesis (Recommended) Decision->RouteB Yes Step1 Source Precursor: 5-Methyl-1-heptanol (CAS 7212-53-5) RouteB->Step1 Step2 Esterification w/ 3-MPA (CAS 107-96-0) Step1->Step2 BOC Sciences BOC Sciences Step1->BOC Sciences Step3 Vacuum Distillation & QC Step2->Step3 TCI Chemicals TCI Chemicals Custom Fine Chem Custom Fine Chem

Figure 1: Strategic sourcing decision tree for 5-Methylheptyl 3-mercaptopropionate.[1][] Note the critical divergence from commodity isooctyl mixtures.

Part 2: Technical Synthesis Guide

For laboratories or CMOs performing this synthesis, the following protocol ensures high yield and prevents the oxidation of the thiol group (disulfide formation), which is the most common impurity.

Reaction: Acid-catalyzed esterification of 3-Mercaptopropionic acid (3-MPA) with 5-Methyl-1-heptanol.[1][]

Materials
  • Reactant A: 3-Mercaptopropionic Acid (High Purity >99%, CAS 107-96-0).[1][]

  • Reactant B: 5-Methyl-1-heptanol (CAS 7212-53-5).[1][]

  • Catalyst: p-Toluenesulfonic acid (p-TSA) or Amberlyst-15 (solid acid resin for easier workup).[1][]

  • Solvent: Toluene or Cyclohexane (for azeotropic water removal).[1][]

  • Stabilizer: 100-200 ppm Hydroquinone (to prevent radical coupling if heating is prolonged).[1][]

Step-by-Step Protocol
  • Stoichiometry: Charge a 3-neck round bottom flask with 5-Methyl-1-heptanol (1.0 eq) and 3-MPA (1.1 eq). A slight excess of acid drives the reaction to completion.[]

  • Setup: Equip the flask with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet. Crucial: The system must be purged with nitrogen to prevent thiol oxidation.[]

  • Catalysis: Add p-TSA (1-2 mol%) or Amberlyst-15 (5 wt%).

  • Reflux: Heat the mixture to reflux (approx. 110°C for toluene). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (typically 3-6 hours).[1][]

  • Workup:

    • Cool to room temperature under nitrogen.[]

    • If using p-TSA: Wash the organic layer with 5% NaHCO₃ (to remove excess 3-MPA) and then brine.[1][]

    • If using Amberlyst-15: Filter off the catalyst beads.[1][]

  • Purification (Critical):

    • Dry organic layer over MgSO₄.[]

    • Remove solvent via rotary evaporation.[]

    • Final Step: Perform fractional vacuum distillation. 5-Methylheptyl 3-mercaptopropionate has a high boiling point; use high vacuum (<1 mmHg) to keep pot temperature below 120°C to avoid thermal degradation.[1][]

Part 3: Quality Assurance & Validation (CMC)[1][2]

In drug development, verifying the exact isomer and thiol integrity is paramount.

Analytical Specifications Table
ParameterSpecificationMethodRationale
Appearance Clear, colorless liquidVisualOxidation leads to yellowing.[1][]
Assay (GC) ≥ 98.0%GC-FID/MSQuantifies main ester peak.[1][]
Thiol Content ≥ 99% of theoreticalIodometric Titration or Ellman'sEnsures active -SH group is intact (not disulfide).[1][]
Acid Value < 1.0 mg KOH/gTitrationLimits residual 3-MPA precursor.[1][]
Isomer ID Confirmed 5-Me Branching¹H-NMR / ¹³C-NMRDistinguishes from 2-ethylhexyl or 6-methyl isomers.[1][]
Impurity Profiling Logic

The two primary impurities are the Disulfide Dimer (oxidation product) and Residual Alcohol .[]

ImpurityLogic Sample Crude Product Analysis1 GC-MS Analysis Sample->Analysis1 Analysis2 Ellman's Assay (Free Thiol) Sample->Analysis2 ImpurityA Impurity A: Disulfide Dimer (R-S-S-R) Analysis1->ImpurityA High MW Peak ImpurityB Impurity B: Unreacted Alcohol (5-Methylheptanol) Analysis1->ImpurityB Low MW Peak CauseA Cause: Air Exposure or High Temp ImpurityA->CauseA CauseB Cause: Incomplete Esterification ImpurityB->CauseB RemedyA Remedy: Zn/HCl Reduction or Distillation CauseA->RemedyA RemedyB Remedy: Tighter Stoichiometry or NaHCO3 Wash CauseB->RemedyB

Figure 2: Diagnostic workflow for impurity identification and remediation in mercaptopropionate synthesis.

Part 4: Applications in Drug Development[2][3][4]

  • Linker Chemistry: The 5-methylheptyl tail provides a specific lipophilic index (LogP ~3.5-4.0), making it an ideal "grease" moiety to improve the membrane permeability of hydrophilic payloads in Antibody-Drug Conjugates (ADCs).[1][]

  • Polymer Therapeutics: Used as a Chain Transfer Agent (CTA) in RAFT polymerization.[] The branching at the C5 position of the tail creates a specific steric bulk that can protect the ester linkage from premature enzymatic hydrolysis in plasma, extending the circulation half-life of the polymer vehicle compared to linear n-octyl analogs.[1][]

  • Surface Passivation: In gold nanoparticle synthesis (AuNPs) for diagnostics, this thiol forms Self-Assembled Monolayers (SAMs).[1][] The branched tail prevents tight crystalline packing, creating "fluid" surfaces that resist non-specific protein adsorption (biofouling).[1]

References

  • Precursor Sourcing: 5-Methyl-1-heptanol (CAS 7212-53-5) properties and suppliers.[1][] PubChem. Available at: [Link][1][]

  • Base Chemistry: Synthesis of 3-mercaptopropionic acid esters via acid catalysis.[1][] Google Patents (US5919971A).[1][] Available at:

Sources

Protocols & Analytical Methods

Method

Preparation of self-assembled monolayers (SAMs) using isooctyl thiols

Application Note: Preparation and Characterization of Self-Assembled Monolayers (SAMs) using Isooctyl Thiols on Gold Introduction & Strategic Rationale This guide details the fabrication of Self-Assembled Monolayers (SAM...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Characterization of Self-Assembled Monolayers (SAMs) using Isooctyl Thiols on Gold

Introduction & Strategic Rationale

This guide details the fabrication of Self-Assembled Monolayers (SAMs) using isooctyl thiol (typically 2-ethylhexanethiol). Unlike linear n-alkanethiols (e.g., 1-octanethiol) which form tightly packed, crystalline lattices on gold (


), isooctyl thiol possesses a branched alkyl tail.

Why use Isooctyl Thiol?

  • Steric Disruption: The ethyl branch at the C2 position prevents the formation of a crystalline bundle. This results in a liquid-like, amorphous interface rather than a solid crystalline surface.

  • Surface Fluidity: These SAMs allow for greater lateral mobility of adsorbed species and are often used to study dynamic wetting behaviors or as "fluid" spacers in mixed monolayers.

  • Defect Engineering: They are intentionally used to create surfaces with higher conformational entropy, which can influence electron transfer rates and protein adsorption differently than crystalline SAMs.

Material Science & Mechanism

The assembly is driven by the strong sulfur-gold semi-covalent interaction (~45 kcal/mol). However, the secondary driving force—Van der Waals interactions between alkyl chains—is significantly weaker in isooctyl thiols due to the branching.

FeatureLinear (n-Octanethiol)Branched (Isooctyl / 2-Ethylhexanethiol)
Packing Structure Crystalline, All-trans conformationAmorphous, Gauche defects prevalent
Surface Density High (~4.5 x 10

molecules/cm²)
Lower (Sterically limited)
Contact Angle (Water) ~110–112° (Low Hysteresis)~100–105° (High Hysteresis)
Barrier Properties High (Blocks ion permeation)Moderate (Permeable to small ions)

Experimental Protocol

Phase 1: Substrate Preparation (Critical)

The majority of SAM failures are due to nanoscale contamination of the gold surface prior to deposition.

Reagents:

  • Polycrystalline Gold substrates (Au(111) on Mica or Si/Ti/Au).

  • Piranha Solution (3:1 conc.[1]

    
     : 30% 
    
    
    
    ) [DANGER: EXPLOSIVE] .
  • Alternative: UV/Ozone Cleaner.

Workflow:

  • Degreasing: Sonicate gold substrate in HPLC-grade ethanol for 5 minutes.

  • Activation (Choose One):

    • Method A (Piranha): Immerse substrate in fresh Piranha solution for 60 seconds. Rinse copiously with Milli-Q water (18.2 MΩ). Note: This removes all organic contaminants and renders the gold hydrophilic.

    • Method B (UV/Ozone): Expose to UV/Ozone for 10–20 minutes. Rinse with Milli-Q water and Ethanol.[1]

  • Drying: Blow dry with high-purity Nitrogen (

    
    ). Use immediately.
    
Phase 2: Solution Deposition

Reagents:

  • Isooctyl thiol (2-ethylhexanethiol), >97% purity.

  • Absolute Ethanol (anhydrous, 200 proof).

Protocol:

  • Solution Prep: Prepare a 1 mM solution of isooctyl thiol in ethanol.

    • Calculation: MW of 2-ethylhexanethiol ≈ 146.29 g/mol . Add ~1.5 mg (or ~1.8 µL) per 10 mL of ethanol.

    • Why 1 mM? This concentration ensures saturation coverage (Langmuir isotherm) within hours while minimizing the formation of physisorbed multilayers.

  • Incubation: Immerse the clean gold substrate into the solution.[1]

    • Container: Glass scintillation vial (previously piranha cleaned).[2]

    • Duration:12–24 hours at room temperature (20–25°C).

    • Note: While linear thiols organize in minutes, branched thiols require longer equilibration times to maximize coverage despite their inability to crystallize.

  • Backfilling (Optional): If using for blocking studies, perform under

    
     atmosphere to prevent oxidation of the thiolates.
    
Phase 3: Rinsing and Drying[3]
  • Remove substrate with clean tweezers.[1]

  • Rinse 1: Stream of fresh absolute ethanol (removes physisorbed excess).

  • Rinse 2: Sonicate briefly (10 seconds) in ethanol (optional, removes loosely bound aggregates).

  • Dry: Stream of dry

    
     gas.
    

Visualization of Workflow

SAM_Workflow Substrate Au Substrate Clean Cleaning (Piranha/UVO) Substrate->Clean Removes Organics Incubate Incubation (12-24h, RT) Clean->Incubate Immediate Transfer Soln 1 mM Thiol Solution (EtOH) Soln->Incubate Immersion Rinse Rinse (EtOH Stream) Incubate->Rinse Remove Physisorbed Dry Dry (N2 Gas) Rinse->Dry SAM Final SAM (Disordered) Dry->SAM

Caption: Step-by-step workflow for the preparation of isooctyl thiol self-assembled monolayers on gold.

Characterization & Validation

To confirm the formation of the SAM and verify its specific "isooctyl" character (disordered vs. crystalline), use the following methods:

A. Contact Angle Goniometry

Measure the static water contact angle (


).[3]
  • Expected Value: 100° – 105°.

  • Diagnostic: If

    
    , the monolayer is incomplete or the gold was dirty.
    
  • Hysteresis Check: Measure Advancing (

    
    ) and Receding (
    
    
    
    ) angles. Isooctyl SAMs exhibit high hysteresis (
    
    
    ) compared to linear chains due to the liquid-like surface exposing methylene groups during wetting.
B. Cyclic Voltammetry (CV)

Use a redox probe (e.g.,


) to test barrier properties.
  • Linear C8 SAM: Almost complete blocking of the redox peak.

  • Isooctyl SAM: Significant current leakage ("pinholes") is expected. The branched structure cannot pack tightly enough to fully block small ions. This confirms the disordered nature of the film.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Contact Angle (<90°) Dirty SubstrateRe-clean gold with Piranha or UV/Ozone immediately before use.
High Contact Angle but Low Stability Physisorbed MultilayersEnsure thorough rinsing with ethanol; sonicate briefly.
Patchy Coverage Solvent EvaporationSeal reaction vials with Parafilm during the 24h incubation.
Oxidation Old Thiol ReagentCheck thiol purity; thiols oxidize to disulfides/sulfonates over time. Use fresh stock.

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[1] Chemical Reviews, 105(4), 1103–1170. Link

  • Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold.[1][2][4][5][6] Journal of the American Chemical Society, 111(1), 321–335. Link

  • Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system.[5][7] Chemical Society Reviews, 39(5), 1805–1834. Link

  • Dubois, L. H., & Nuzzo, R. G. (1992). Synthesis, Structure, and Properties of Model Organic Surfaces. Annual Review of Physical Chemistry, 43, 437-463. Link

Sources

Application

Application Notes and Protocols for the Esterification of 3-Mercaptopropionic Acid

Introduction: The Versatility and Challenges of 3-Mercaptopropionic Acid Esters 3-Mercaptopropionic acid (3-MPA) is a bifunctional molecule featuring both a carboxylic acid and a thiol group, making it a valuable buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility and Challenges of 3-Mercaptopropionic Acid Esters

3-Mercaptopropionic acid (3-MPA) is a bifunctional molecule featuring both a carboxylic acid and a thiol group, making it a valuable building block in various fields, including pharmaceuticals, polymers, and agrochemicals.[1][2] Its esters are particularly important as crosslinking agents in polymer synthesis, key components in the production of PVC stabilizers, and as versatile intermediates in organic synthesis.[3][4][5] The dual functionality of 3-MPA, however, presents a unique set of challenges during its esterification. The primary carboxyl group can readily undergo esterification, while the nucleophilic thiol group is susceptible to oxidation, forming disulfide bonds, or can participate in side reactions, leading to the formation of thioesters.[1][6][7] Therefore, the choice of reaction conditions is critical to achieving high yields and purity of the desired ester. In the presence of alcohols or amines, the carboxylic group will preferentially react.[1][4]

This comprehensive guide provides detailed application notes and protocols for the successful esterification of 3-mercaptopropionic acid. We will explore various methodologies, from classical acid-catalyzed reactions to milder, more sophisticated techniques, offering insights into the rationale behind the selection of specific reagents and conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 3-mercaptopropionic acid esters in their work.

Navigating the Synthetic Landscape: A Comparative Overview of Esterification Methods

The selection of an appropriate esterification method for 3-mercaptopropionic acid is contingent upon the substrate's sensitivity, the desired scale of the reaction, and the available laboratory equipment. Below, we discuss the most pertinent methods, highlighting their mechanisms, advantages, and limitations.

Fischer-Speier Esterification: The Classic Approach

The Fischer-Speier esterification is a traditional and widely used method that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid (p-TSA).[8][9] The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.[8]

Mechanism: The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[9][10] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[9]

Causality of Experimental Choices:

  • Catalyst: Strong Brønsted acids like H₂SO₄ or p-TSA are essential to protonate the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[8][10]

  • Temperature: The reaction is typically conducted at reflux temperatures to increase the reaction rate and facilitate the removal of water.[10]

  • Water Removal: The removal of water is crucial to shift the equilibrium towards the product side, thus maximizing the ester yield.[8][9]

Challenges and Considerations: The primary drawback of the Fischer-Speier method for 3-mercaptopropionic acid is the potential for side reactions under the harsh acidic and high-temperature conditions. The thiol group can undergo oxidation to form disulfides.[6][7] Furthermore, intermolecular reactions between the thiol group of one molecule and the activated carboxylic acid of another can lead to the formation of thioester oligomers.[11]

Steglich Esterification: A Milder Alternative

The Steglich esterification offers a significantly milder approach, making it suitable for sensitive substrates that cannot tolerate the harsh conditions of the Fischer-Speier method.[12][13] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent, and 4-dimethylaminopyridine (DMAP) as a catalyst.[13][14]

Mechanism: The reaction begins with the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[12] DMAP, a potent nucleophilic catalyst, then reacts with this intermediate to form a more reactive acylpyridinium species.[13] The alcohol subsequently attacks this activated species to furnish the ester, while the DCC is converted to the insoluble dicyclohexylurea (DCU) byproduct.[12]

Causality of Experimental Choices:

  • Coupling Agent (DCC/DIC): These reagents are highly effective at activating the carboxylic acid under neutral conditions, avoiding the need for strong acids.[14]

  • Catalyst (DMAP): DMAP significantly accelerates the reaction by forming a highly reactive acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the alcohol than the O-acylisourea.[12][13]

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used.[15]

Advantages: The mild, room-temperature conditions of the Steglich esterification minimize the risk of thiol oxidation and other side reactions, leading to higher yields and purer products for sensitive substrates.[12][13]

Yamaguchi Esterification: For Sterically Hindered Systems

The Yamaguchi esterification is particularly advantageous for the synthesis of sterically hindered esters and macrolactones.[16][17] This method involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a tertiary amine base, followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.[16][18][19]

Mechanism: The carboxylic acid reacts with the Yamaguchi reagent to form a mixed anhydride.[19] DMAP then attacks the less sterically hindered carbonyl group of the mixed anhydride to form a highly reactive acylpyridinium intermediate.[16][19] The alcohol then attacks this intermediate to yield the desired ester.[16][18]

Causality of Experimental Choices:

  • Activating Agent (Yamaguchi Reagent): The bulky 2,4,6-trichlorobenzoyl group creates a significant steric difference between the two carbonyl groups of the mixed anhydride, directing the nucleophilic attack of DMAP to the desired carbonyl.[19]

  • Base (Triethylamine): A tertiary amine base is required to neutralize the HCl generated during the formation of the mixed anhydride.[18]

  • Catalyst (DMAP): As in the Steglich esterification, DMAP acts as a highly effective acyl transfer catalyst.[18][19]

Primary Application: This method's ability to overcome steric hindrance makes it a powerful tool for the synthesis of complex molecules.[16][18]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 3-Mercaptopropionic Acid with Ethanol

This protocol describes a general procedure for the acid-catalyzed esterification of 3-mercaptopropionic acid.

Materials:

  • 3-Mercaptopropionic acid

  • Ethanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-mercaptopropionic acid (1.0 eq), ethanol (3.0 eq), and toluene (to dissolve the reactants).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-mercaptopropionate.

  • Purify the crude product by distillation or column chromatography if necessary.

Protocol 2: Steglich Esterification of 3-Mercaptopropionic Acid with a Primary Alcohol

This protocol provides a method for the esterification of 3-mercaptopropionic acid under mild conditions.

Materials:

  • 3-Mercaptopropionic acid

  • Primary alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve 3-mercaptopropionic acid (1.0 eq), the primary alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Data Presentation: Summary of Reaction Conditions

Method Catalyst/Reagent Solvent Temperature Typical Yield Key Advantages Potential Issues
Fischer-Speier H₂SO₄ or p-TSAToluene or excess alcoholReflux60-95%[10]Cost-effective, simple setupHarsh conditions, side reactions (oxidation, thioester formation)[6][11]
Steglich DCC/DIC, DMAPDCM, THF0 °C to RT70-95%[14]Mild conditions, high yields for sensitive substratesStoichiometric byproduct (DCU) removal
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPToluene, THFRT80-99%[18]Effective for sterically hindered substratesRequires stoichiometric activating agent
Microwave-Assisted Various (e.g., PPh₃/I₂)Solvent-free or variousElevatedOften higher than conventional heatingRapid reaction times, improved yields[20]Requires specialized equipment

Visualizing the Chemistry: Reaction Mechanisms and Workflows

Fischer-Speier Esterification Mechanism

Fischer_Speier RCOOH R-COOH Protonated_acid R-C(=O+H)OH RCOOH->Protonated_acid + H+ H_plus H+ Tetrahedral_intermediate R-C(OH)(O+H_2)R' Protonated_acid->Tetrahedral_intermediate + R'-OH ROH R'-OH Ester R-COOR' Tetrahedral_intermediate->Ester - H2O, -H+ Proton_transfer Proton Transfer Water_elimination Elimination of H2O Steglich_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 3-MPA, Alcohol, DMAP, DCC Reaction Stir at 0°C to RT Reactants->Reaction Filtration Filter DCU Reaction->Filtration Wash Aqueous Wash Filtration->Wash Dry Dry & Concentrate Wash->Dry Purification Column Chromatography Dry->Purification Product Pure Ester Purification->Product

Caption: Workflow for Steglich Esterification.

Conclusion and Best Practices

The successful esterification of 3-mercaptopropionic acid hinges on a careful consideration of the substrate's properties and the potential for side reactions involving the thiol group. For simple, robust alcohols, the Fischer-Speier method, when coupled with efficient water removal, remains a viable and economical option. However, for more delicate or sterically demanding substrates, the milder conditions of the Steglich or Yamaguchi esterifications are highly recommended to ensure high yields and product purity.

Key recommendations for optimizing the esterification of 3-mercaptopropionic acid include:

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can help minimize the oxidation of the thiol group.

  • Monitoring the Reaction: Close monitoring of the reaction progress by TLC or GC is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification: Due to the potential for side products, purification of the final ester by distillation or column chromatography is often necessary to achieve high purity.

By understanding the underlying principles of these diverse esterification methods and adhering to the detailed protocols provided, researchers can confidently and efficiently synthesize a wide range of 3-mercaptopropionic acid esters for their specific applications.

References

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). MDPI.
  • 3-MERCAPTOPROPIONIC ACID. Parchem.
  • Strategies for the direct oxidative esterification of thiols with alcohols. (2022). RSC Publishing.
  • Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. University of Pittsburgh.
  • Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction. (2021). PMC.
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  • Thiols And Thioethers. (2015). Master Organic Chemistry.
  • Esterification of Carboxylic Acids with. Organic Syntheses Procedure.
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  • A microwave-assisted highly practical chemoselective esterification and amidation of carboxylic acids. RSC Publishing.
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  • Yamaguchi Esterific
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  • 3-Mercaptopropionic acid (3-MPA). (2025).
  • Method for preparing 3‐mercaptopropionic acid. (2019). Frandcom Industrial Limited.
  • 3-mercaptopropionic acid, 107-96-0. The Good Scents Company.
  • 3-Mercaptopropionic acid. Wikipedia.
  • 3-Mercaptopropionic Acid. Xingrui Industry. (2025).
  • US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters.
  • US5391820A - Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid.

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Technical Notes & Optimization

Troubleshooting

Reducing stench and odor when handling isooctyl 3-mercaptopropionate

Welcome to the technical support guide for handling Isooctyl 3-mercaptopropionate (IOMP). This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling Isooctyl 3-mercaptopropionate (IOMP). This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on mitigating the potent stench and odor associated with this compound. By understanding the chemical nature of IOMP and implementing the robust protocols detailed below, you can ensure a safer, more pleasant, and compliant laboratory environment.

Part 1: Understanding the Odor Profile of Isooctyl 3-mercaptopropionate

This section addresses the fundamental questions regarding the source and nature of the odor associated with IOMP.

Q1: Why does isooctyl 3-mercaptopropionate have such a strong, unpleasant odor?

A1: The potent, foul odor of isooctyl 3-mercaptopropionate is attributed to the presence of a thiol functional group (-SH), also known as a mercaptan group.[1][2] Thiols are organosulfur compounds renowned for their extremely low odor detection thresholds by the human nose, detectable at concentrations in the parts per billion (ppb) range.[1][3] This evolutionary sensitivity is likely a protective mechanism, as many naturally occurring toxic and decaying substances release thiols.[2] The odor of IOMP, while often described as less intense than lower molecular weight thiols like n-dodecyl mercaptan, is still significant and requires dedicated control measures.[4]

Q2: What are the key physical properties of IOMP that contribute to odor dissemination?

A2: The tendency of IOMP to create an odor issue is governed by its physical properties, particularly its volatility. While it is a liquid at room temperature, it possesses a vapor pressure that allows it to evaporate and diffuse into the laboratory air.[5][6] Key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₂₂O₂S[4]
Molecular Weight 218.36 g/mol [4]
Form Liquid[5]
Boiling Point 109-112 °C at 2 mmHg[6][7]
Density 0.950 g/mL at 25 °C[6][7]
Vapor Pressure 0.28-0.45 Pa at 20-25 °C[6][8]
Flash Point 14 °F (-10 °C) - closed cup[6][7]

Although the vapor pressure appears low, the extremely low odor threshold of thiols means even a minuscule amount of vapor can cause a significant odor event.[1] Its high flammability (Flash Point -10°C) also necessitates careful handling away from ignition sources.[4][7]

Part 2: Proactive Odor Control: Experimental Setup & Handling

This section provides detailed protocols and best practices for handling IOMP during experiments to prevent odor release from the outset.

Q3: What is the single most critical piece of equipment for handling IOMP?

A3: A certified chemical fume hood is non-negotiable.[9] All work involving the transfer, reaction, and work-up of isooctyl 3-mercaptopropionate must be conducted inside a fume hood to protect the laboratory environment from its vapors.[9] However, it is crucial to understand that a fume hood alone does not eliminate the odor; it exhausts it out of the building where it can re-enter through air intakes or affect the outside environment.[10] Therefore, the fume hood must be used in conjunction with vapor trapping techniques.

Q4: How do I prevent IOMP vapors from escaping my reaction setup and exhausting from the fume hood?

A4: The most effective method is to use a "trap" to capture and neutralize the thiol vapors before they can escape. The two most common types are cold traps and chemical traps (bleach traps). For thiols, a bleach trap is highly effective and accessible.[11] This setup oxidizes the volatile, malodorous thiol into non-volatile, non-odorous compounds like sulfonic acid.[9]

  • Prepare the Bleach Solution: In a designated flask (a Büchner or vacuum flask is ideal), prepare a solution of sodium hypochlorite (NaOCl). Standard household bleach (typically 5.25% NaOCl) is sufficient.[9] A 1:1 dilution with water can also be effective for general use.[11]

  • Assemble the Trap System:

    • Connect the exhaust outlet from your reaction apparatus (e.g., the top of a reflux condenser) with chemically resistant tubing to the side-arm inlet of an empty vacuum flask. This first flask acts as an empty safety trap to prevent any backflow of the bleach solution into your reaction.

    • Connect the main outlet of the safety trap to a gas dispersion tube or a simple piece of tubing that extends below the surface of the bleach solution in the second flask. This ensures the exhaust gas bubbles through the bleach, maximizing contact and reaction time.

    • The outlet of the bleach trap flask can be left open to the fume hood.

  • Initiate Gas Flow: Ensure a gentle, steady flow of inert gas (like nitrogen or argon) through your reaction setup. The flow rate should be slow enough to produce only 1-2 bubbles per second in the bleach trap.[11]

  • Placement: The entire apparatus, including the reaction and the bleach trap, must be kept inside the chemical fume hood.[1]

BleachTrapWorkflow cluster_hood Inside Chemical Fume Hood reaction Reaction Vessel (e.g., Round Bottom Flask) condenser Condenser reaction->condenser Vapors safety_trap Safety Trap (Empty Flask) condenser->safety_trap Exhaust Gas + Thiol Vapor bleach_trap Bleach Trap (Flask with NaOCl) safety_trap->bleach_trap exhaust To Fume Hood Exhaust bleach_trap->exhaust Neutralized Gas

Caption: Workflow for neutralizing IOMP vapors using a bleach trap.

Q5: What are the best practices for transferring and weighing IOMP?

A5: Never pour or openly pipette IOMP. The increased surface area and turbulence will significantly increase vapor release.

  • Liquid Transfers: Use gas-tight syringes or a cannula for all liquid transfers. This minimizes exposure to the air.

  • Weighing: If you must weigh the liquid, do so in a sealed container. Tare the sealed container, add the approximate volume of IOMP via syringe inside the fume hood, seal the container again, and then weigh it. Calculate the exact mass by difference.

  • Inventory Control: Only order and use the minimum amount of the chemical necessary for your experiment to reduce the total odor load in the lab.[9]

Part 3: Decontamination, Spills, and Waste Management

Proper cleanup is as important as proper handling. Residual IOMP on glassware, surfaces, or in waste containers can cause persistent odor problems.

Q6: My glassware still smells after washing. How do I completely decontaminate it?

A6: Standard washing with soap and water is insufficient for removing thiol residues. Oxidation is required.

  • Pre-Rinse (Optional but Recommended): In the fume hood, rinse the glassware with a small amount of a compatible organic solvent (like acetone) to remove the bulk of any organic residues. Dispose of this rinse as hazardous waste.

  • Bleach Bath Soak: Immediately after use, fully submerge all contaminated glassware and equipment (syringes, stir bars, cannulas) in a dedicated, labeled bleach bath inside the fume hood.[11] The bath should be a 1:1 mixture of commercial bleach and water in a plastic container.[11]

  • Soaking Time: Allow the items to soak for at least 12-24 hours. The oxidation reaction can be slow.[1][11]

  • Final Cleaning: After soaking, remove the items from the bleach bath, rinse them thoroughly with water, and then proceed with your standard laboratory glassware washing procedure.

  • Bleach Bath Maintenance: The bleach bath can be reused, but should be replaced if a strong odor persists or a significant amount of solid (oxidized thiol byproducts) accumulates.[11] Dispose of the spent bleach solution down the drain with copious amounts of water, unless local regulations prohibit it.[11]

Decontamination cluster_process Glassware Decontamination Workflow start Contaminated Glassware rinse Solvent Rinse (in Fume Hood) start->rinse soak Submerge in Bleach Bath (12-24 hours) rinse->soak rinse_water Thorough Water Rinse soak->rinse_water wash Standard Lab Washing rinse_water->wash end Clean & Odor-Free Glassware wash->end

Caption: Step-by-step process for decontaminating IOMP-exposed glassware.

Q7: How should I manage IOMP-contaminated disposable items and liquid waste?

A7:

  • Solid Waste: All contaminated disposable items (gloves, paper towels, syringe tips, septa) should be immediately placed into a sealable plastic bag (e.g., a zip-top bag) inside the fume hood.[1][9] Once sealed, this bag should be placed in a designated, labeled solid hazardous waste container.[1] Double-bagging is a recommended best practice.[12]

  • Liquid Waste: Unused IOMP and reaction waste containing it should be collected in a clearly labeled, sealed hazardous waste container stored in the fume hood. Never mix thiol waste with oxidizing agents (like bleach) in a sealed waste container, as this can cause gas generation and pressurization. The neutralization process should only be done in an open or vented system like a bleach trap or decontamination bath.

Q8: I've spilled a small amount of IOMP in the fume hood. What's the procedure?

A8:

  • Containment: Keep the spill contained within the fume hood. Keep the sash as low as possible.

  • Absorption: Absorb the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.

  • Neutralization: Carefully add commercial bleach solution to the absorbent material and allow it to sit for at least one hour to oxidize the thiol.

  • Disposal: Scoop the neutralized absorbent material into a sealable plastic bag, seal it, and dispose of it as solid hazardous waste.[1][9]

  • Surface Decontamination: Wipe the spill area thoroughly with paper towels soaked in bleach solution, followed by a water rinse. Dispose of the paper towels as contaminated solid waste.

  • For larger spills, evacuate the area, close the laboratory door, and contact your institution's Environmental Health & Safety (EH&S) department immediately.[9]

Part 4: Advanced Engineering Controls & FAQs

For facilities with high throughput or persistent odor issues, more advanced controls may be necessary.

Q9: Our lab consistently has a faint thiol smell despite following handling procedures. What else can we do?

A9: If best practices are insufficient, consider implementing engineering controls at the source of the exhaust.

  • Activated Carbon Filtration: Activated carbon is highly effective at adsorbing sulfur compounds from gas streams.[13][14] A carbon filter can be installed on the fume hood exhaust duct. For greater efficacy, impregnated carbons (e.g., sulfur-impregnated) can be used to enhance the capture of sulfur-containing molecules through chemisorption.[15][16] This is a common industrial solution for odor control.[13][17]

  • Chemical Scrubbers: For large-scale operations, an industrial chemical scrubber is the most robust solution.[18] These systems pass the exhaust air through a packed bed where it is contacted with a scrubbing liquid (e.g., a caustic solution of sodium hydroxide and/or an oxidant like sodium hypochlorite) to absorb and neutralize odorous compounds with very high efficiency (up to 99.5%).[18][19][20]

Comparison of Odor Control Strategies
StrategyEffectivenessCostImplementation ComplexityBest For
Bleach Trap High (at source)LowLowIndividual experiments
Activated Carbon Filter High (exhaust)MediumMediumGeneral lab/fume hood
Chemical Scrubber Very High (exhaust)HighHighFacility-wide/pilot plant
Q10: What Personal Protective Equipment (PPE) is required for handling IOMP?

A10: The minimum required PPE includes:

  • Eye Protection: Chemical splash goggles or safety glasses.[9][21]

  • Body Protection: A long-sleeved laboratory coat.[9][21]

  • Hand Protection: Chemical-resistant gloves (disposable nitrile gloves are suitable for incidental contact, but thicker, more resistant gloves should be considered for significant handling).[4][22] Always check the glove manufacturer's resistance guide for specific chemicals. Change gloves immediately if you suspect contamination.

  • Respiratory Protection: Not typically required if all work is performed within a certified chemical fume hood.[22] If work must be done outside a hood or if exposure limits are exceeded, a respirator with an appropriate cartridge for organic vapors and acid gases would be necessary, under the guidance of a formal respiratory protection program.[23][24]

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Sources

Optimization

Improving solubility of 5-Methylheptyl 3-mercaptopropionate in aqueous systems

Technical Support Center: Solubilization & Stability Guide for 5-Methylheptyl 3-mercaptopropionate Case ID: #SOL-5M7MP-AQ Subject: Improving Solubility and Stability in Aqueous Systems Molecule Class: Lipophilic Thiol Es...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization & Stability Guide for 5-Methylheptyl 3-mercaptopropionate

Case ID: #SOL-5M7MP-AQ Subject: Improving Solubility and Stability in Aqueous Systems Molecule Class: Lipophilic Thiol Ester Primary Application: Drug Delivery / Functional Materials / Chemical Biology

Executive Summary & Molecule Profile

5-Methylheptyl 3-mercaptopropionate is a highly lipophilic ester containing a reactive thiol (-SH) group. Its structure comprises a C8 branched alkyl tail (5-methylheptyl) and a propionate linker.

  • Solubility Challenge: The long hydrophobic tail (LogP > 4, estimated) makes it virtually insoluble in pure water.

  • Stability Challenge: The molecule faces a "dual-threat" in aqueous media:

    • Ester Hydrolysis: Breaks down into 3-mercaptopropionic acid and 5-methylheptanol.

    • Thiol Oxidation: Dimerizes into disulfides (R-S-S-R) in the presence of oxygen or metals.

This guide provides field-proven protocols to solubilize this compound while preserving its chemical integrity.

Diagnostic & Triage (Q&A)

Q1: My aqueous preparation turns cloudy immediately upon mixing. Is this a precipitate? A: Likely yes, or a coarse emulsion. Because 5-Methylheptyl 3-mercaptopropionate is an oil, "cloudiness" indicates phase separation.

  • Diagnosis: If droplets float to the top, it is creaming (emulsion instability). If solid particles form, it might be a disulfide precipitate (oxidation product).

  • Fix: You cannot dissolve this simply by stirring. You must use a surfactant system or a co-solvent approach (see Section 3).

Q2: The solution smells increasingly like "rotten eggs" or "sulfur" over time. Why? A: This indicates ester hydrolysis .

  • Mechanism: Water attacks the ester bond, releasing free 3-mercaptopropionic acid (which has a pungent, skunky odor) and the alcohol.

  • Fix: Lower the pH. Ester hydrolysis is base-catalyzed. Maintain pH between 5.0 and 6.0 to minimize this rate. Avoid pH > 7.5.

Q3: I see a white precipitate forming after 24 hours, even in a surfactant solution. A: This is likely disulfide formation .

  • Mechanism: The thiol groups oxidize to form insoluble disulfide dimers.

  • Fix: Degas buffers with Nitrogen/Argon and add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or EDTA to chelate catalytic metals.

Solubilization Strategies

Strategy A: Micellar Solubilization (Recommended for < 10 mM)

Use non-ionic surfactants to encapsulate the lipophilic ester within micelles.

  • Surfactant Choice: High HLB (Hydrophilic-Lipophilic Balance) surfactants are required to solubilize this oil into water.[1]

  • Recommended Surfactants:

    • Polysorbate 80 (Tween 80): HLB 15.0. Excellent for biological compatibility.

    • PEG-40 Hydrogenated Castor Oil (Cremophor RH 40): HLB 14-16. Very stable.

Protocol:

  • Dissolve the target molecule in a small amount of Ethanol or DMSO (100x stock).

  • Mix the stock with the surfactant before adding water.

  • Slowly add the aqueous buffer while vortexing.

Strategy B: Cyclodextrin Inclusion (Recommended for Stability)

Cyclodextrins (CDs) form "host-guest" complexes, shielding the hydrophobic tail from water and the thiol from oxidation.

  • Best Candidate: Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

  • Mechanism: The 5-methylheptyl tail inserts into the CD cavity.

  • Ratio: Start with a 2:1 or 4:1 molar ratio (CD : Thiol).

Strategy C: Nanoemulsion (Recommended for High Concentrations)

For concentrations > 10 mM, micelles may not suffice. Create a stable oil-in-water nanoemulsion.

  • Oil Phase: 5-Methylheptyl 3-mercaptopropionate + Medium Chain Triglycerides (MCT).

  • Aqueous Phase: Water + Surfactant (e.g., Poloxamer 188).

  • Method: High-pressure homogenization or sonication.

Visual Decision Guide

Use the following flowchart to select the correct solubilization method based on your concentration and application needs.

SolubilityStrategy Start Start: Define Requirement ConcCheck Target Concentration? Start->ConcCheck LowConc Low (< 1 mM) ConcCheck->LowConc MedConc Medium (1 - 10 mM) ConcCheck->MedConc HighConc High (> 10 mM) ConcCheck->HighConc AppCheck Application Type? LowConc->AppCheck Method2 Micellar Solubilization (Tween 80 / PEG-Castor Oil) MedConc->Method2 Method3 Cyclodextrin Complex (HP-beta-CD) MedConc->Method3 If stability issues Method4 Nanoemulsion (Oil-in-Water) HighConc->Method4 BioAssay Biological Assay AppCheck->BioAssay ChemSynth Chemical Synthesis AppCheck->ChemSynth Method1 Co-solvent System (DMSO/Ethanol < 1%) BioAssay->Method1 ChemSynth->Method1

Figure 1: Decision tree for selecting the optimal solubilization strategy based on concentration and application constraints.

Degradation Pathways & Prevention

Understanding how the molecule breaks down is critical for troubleshooting.

Degradation Molecule 5-Methylheptyl 3-mercaptopropionate Hydrolysis Hydrolysis (pH > 7.0) Molecule->Hydrolysis + H2O / OH- Oxidation Oxidation (O2 / Metals) Molecule->Oxidation + O2 Product1 3-Mercaptopropionic Acid (Water Soluble, Foul Odor) Hydrolysis->Product1 Product2 5-Methylheptanol (Insoluble Oil) Hydrolysis->Product2 Product3 Disulfide Dimer (Precipitate) Oxidation->Product3

Figure 2: Primary degradation pathways. Hydrolysis yields the free acid and alcohol, while oxidation leads to dimerization and precipitation.

Validated Protocol: Preparation of Stable Stock

Objective: Prepare a stable 5 mM aqueous solution for biological testing.

Materials:

  • 5-Methylheptyl 3-mercaptopropionate (>95%)

  • DMSO (Dimethyl sulfoxide), Anhydrous

  • Tween 80 (Polysorbate 80)

  • PBS Buffer (Adjusted to pH 6.0)

  • TCEP-HCl (Reducing agent)

Step-by-Step:

  • Prepare Solvent Stock (500 mM):

    • Weigh the ester accurately.

    • Dissolve in pure anhydrous DMSO.

    • Why: Keeps the ester stable and prevents hydrolysis during storage.

  • Prepare Surfactant Buffer:

    • Prepare PBS pH 6.0.

    • Add Tween 80 to a final concentration of 0.5% (w/v).

    • Add TCEP (1 mM) to prevent oxidation.

    • Why pH 6.0? Minimizes ester hydrolysis rates compared to pH 7.4 [1].

  • Solubilization (The "Drop-wise" Method):

    • Place the Surfactant Buffer on a magnetic stirrer (medium speed).

    • Slowly add the DMSO Stock (1% of total volume) into the vortex of the buffer.

    • Result: A clear to slightly opalescent solution should form.

  • Quality Control:

    • Measure absorbance at 600 nm. If OD > 0.05, the dispersion is too coarse; increase surfactant or sonicate.

Data Summary

ParameterValue / RecommendationNotes
Est. LogP > 4.5Highly Lipophilic [2]
Optimal pH 5.0 - 6.0Retards ester hydrolysis [1]
Surfactant HLB 14 - 16Required for O/W solubilization [3]
Max Co-solvent 0.5% - 1.0% DMSOLimit for biological assays
Reductant TCEP or DTTMandatory to prevent disulfide ppt

References

  • Hydrolysis of Thiol Esters

    • Source: USDA Agricultural Research Service.
    • Context: Confirms that ester hydrolysis is pH-sensitive and acceler
  • Lipophilicity & Drug Delivery

    • Source: National Institutes of Health (NIH). "Introducing Lipophilicity to (Polyhydroxyalkyl)
    • Context: Discusses the solubility challenges of lipophilic thiol derivatives and the need for surfactant systems.
  • Surfactant HLB Selection

    • Source: Formula Botanica. "The Hydrophilic-Lipophilic Balance (HLB)."[1][2][3][4]

    • Context: Provides the theoretical basis for selecting high HLB surfactants (Tween 80) for solubilizing lipophilic esters.
  • Cyclodextrin Solubilization

    • Source: Leiden University. "Hydrogel based drug carriers for controlled release."
    • Context: Demonstrates the use of beta-cyclodextrins to form inclusion complexes with hydrophobic drugs to improve solubility.[5]

Sources

Troubleshooting

Handling thermal degradation of 5-Methylheptyl 3-mercaptopropionate

Welcome to the technical support center for 5-Methylheptyl 3-mercaptopropionate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and fr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methylheptyl 3-mercaptopropionate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the handling and thermal degradation of this compound. Given the limited direct literature on 5-Methylheptyl 3-mercaptopropionate, this guide synthesizes information from studies on analogous short-chain mercaptans, thioesters, and 3-mercaptopropionic acid to provide a scientifically grounded framework for your experimental work.

I. Understanding the Challenge: Thermal Instability

5-Methylheptyl 3-mercaptopropionate, like many thiol-containing esters, is susceptible to thermal degradation. This can lead to impurities, loss of yield, and inconsistent experimental outcomes. The primary degradation pathways are believed to involve the thiol (-SH) and ester functional groups, which can be sensitive to heat, oxidation, and the presence of catalysts or impurities.

II. Frequently Asked Questions (FAQs)

Q1: What are the likely signs of thermal degradation of 5-Methylheptyl 3-mercaptopropionate?

A1: The signs of thermal degradation can include:

  • Discoloration: A change from a colorless or pale yellow liquid to a darker yellow or brown hue.

  • Odor Change: While thiols are known for their distinct odors, degradation can produce additional, often more pungent, sulfurous smells.[1]

  • Formation of Precipitates: The appearance of solid materials in the liquid.

  • Inconsistent Analytical Data: Changes in chromatographic profiles (e.g., new peaks in GC-MS or HPLC), or unexpected results in NMR or IR spectroscopy.

  • Loss of Potency: For applications in drug development, a decrease in the desired biological activity.

Q2: What are the potential degradation products?

A2: Based on the chemistry of similar compounds, thermal degradation can lead to a variety of byproducts. The thermal decomposition of related mercaptans often results in the formation of hydrogen sulfide and unsaturated hydrocarbons.[2][3] For 5-Methylheptyl 3-mercaptopropionate, potential degradation products could include:

  • Disulfides: Oxidation of the thiol group can lead to the formation of a disulfide-linked dimer.[4]

  • Sulfur Oxides (SOx): In the presence of oxygen, heating can lead to the formation of toxic sulfur oxides.[5][6]

  • Hydrolysis Products: The ester linkage can be hydrolyzed, especially in the presence of water, to yield 3-mercaptopropionic acid and 5-methylheptanol.

  • Elimination Products: Beta-elimination reactions could potentially occur, leading to the formation of 5-methylheptene and 3-mercaptopropionic acid.

Q3: At what temperature should I expect thermal degradation to become significant?

III. Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Explanations
Unexpected peaks in my chromatogram after a reaction at elevated temperature. Thermal degradation of 5-Methylheptyl 3-mercaptopropionate.1. Lower the Reaction Temperature: Determine the minimum temperature required for your reaction to proceed at an acceptable rate. 2. Reduce Heating Time: Minimize the duration the compound is exposed to high temperatures. 3. Use an Inert Atmosphere: Conduct the reaction under an inert gas like nitrogen or argon to prevent oxidation of the thiol group to disulfides.[7] 4. Analyze Byproducts: Use techniques like GC-MS or LC-MS to identify the unexpected peaks, which can provide clues about the degradation pathway.[8][9]
My product is discolored (yellow to brown) after purification. Oxidation or thermal decomposition.1. Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas or using freeze-pump-thaw cycles.[10] 2. Purify Under Inert Atmosphere: Perform purification steps like distillation or chromatography under an inert atmosphere. 3. Use Antioxidants: In some applications, the addition of a small amount of a suitable antioxidant might be considered, but this must be compatible with your downstream processes.
I am observing a loss of the thiol proton signal in my NMR spectrum. Oxidation to disulfide or reaction with residual acidic/basic impurities.1. Check Purity of Starting Materials: Ensure all reagents and solvents are free from oxidizing agents, acids, or bases. 2. Work-up with Care: During aqueous work-up, use deoxygenated water and minimize exposure to air. Thiols can be more susceptible to oxidation under basic conditions.[10] 3. Storage: Store the compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator or freezer) to prevent gradual oxidation.[11]

IV. Experimental Protocols

Protocol 1: Monitoring Thermal Degradation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method to assess the thermal stability of 5-Methylheptyl 3-mercaptopropionate.

Objective: To determine the onset temperature of degradation and identify major volatile degradation products.

Materials:

  • 5-Methylheptyl 3-mercaptopropionate

  • GC-MS system with a suitable column (e.g., a non-polar or mid-polar column)

  • Inert gas (Helium or Nitrogen)

  • Sealed vials

Procedure:

  • Prepare a dilute solution of 5-Methylheptyl 3-mercaptopropionate in a high-boiling, inert solvent (e.g., dodecane).

  • Aliquot the solution into several sealed vials.

  • Heat the vials at different temperatures (e.g., 100°C, 125°C, 150°C, 175°C, 200°C) for a fixed time (e.g., 1 hour).

  • Include a control vial kept at room temperature.

  • After heating, cool the vials to room temperature.

  • Analyze the headspace or a liquid injection from each vial by GC-MS.

  • Compare the chromatograms of the heated samples to the control to identify new peaks corresponding to degradation products.

  • Analyze the mass spectra of the new peaks to tentatively identify the degradation products.

Protocol 2: Handling and Storage to Minimize Degradation

Objective: To provide a standard operating procedure for the safe handling and storage of 5-Methylheptyl 3-mercaptopropionate to maintain its purity.

Procedure:

  • Receiving and Initial Storage: Upon receipt, store the compound in a tightly sealed container at a low temperature (as recommended by the supplier, typically 2-8°C or frozen). The storage area should be well-ventilated.

  • Handling:

    • Always handle the compound in a well-ventilated fume hood.[12]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

    • To prevent oxidation, it is recommended to work under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) when handling the pure compound or its solutions, especially if it will be heated.[7]

  • Weighing and Dispensing:

    • If working on the bench, dispense the required amount quickly and reseal the container promptly.

    • For sensitive applications, consider weighing and dispensing inside a glove box.

  • Long-term Storage:

    • For long-term storage, flush the headspace of the container with an inert gas (e.g., argon or nitrogen) before sealing.

    • Protect from light by using an amber vial or by wrapping the container in aluminum foil.

V. Visualizing the Workflow

The following diagram illustrates a recommended workflow for handling 5-Methylheptyl 3-mercaptopropionate to minimize thermal degradation.

Workflow for Handling 5-Methylheptyl 3-mercaptopropionate cluster_storage Storage cluster_handling Handling cluster_experiment Experimentation cluster_analysis Analysis & Purification Storage Store at low temperature, under inert gas, protected from light Handling Handle in fume hood with appropriate PPE Storage->Handling Inert_Atmosphere Use inert atmosphere (Glovebox or Schlenk line) Handling->Inert_Atmosphere For sensitive applications Reaction_Setup Reaction at lowest possible temperature and shortest duration Handling->Reaction_Setup Inert_Atmosphere->Reaction_Setup Monitoring Monitor degradation by GC-MS or HPLC Reaction_Setup->Monitoring Purification Purify under inert atmosphere if necessary Monitoring->Purification Final_Product Store final product under inert conditions Purification->Final_Product

Caption: Recommended workflow for handling 5-Methylheptyl 3-mercaptopropionate.

VI. References

  • The Thermal Decomposition of Propyl Mercaptan. Journal of the American Chemical Society. [Link]

  • The Thermal Decomposition of Ethyl Mercaptan and Ethyl Sulphide. AIP Publishing. [Link]

  • The Thermal Decomposition of Ethyl Mercaptan and Ethyl Sulphide. AIP Publishing. [Link]

  • A kinetic study of the thermal degradation of chitosan and a mercaptan derivative of chitosan. Polymer Degradation and Stability. [Link]

  • Thermal Desorption Kinetics, Binding Energies, and Entrapment of Methyl Mercaptan Ices. arXiv. [Link]

  • Cas 2935-90-2,Methyl 3-mercaptopropionate - LookChem. LookChem. [Link]

  • Thiol Handling : r/Chempros - Reddit. Reddit. [Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Padua. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

  • Thiols - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]

  • 3-Mercaptopropionic acid (3-MPA) - ResearchGate. ResearchGate. [Link]

  • Reagents & Solvents: How to Work with Thiols - Department of Chemistry : University of Rochester. University of Rochester. [Link]

  • Separation and Characterization of Thiols in Petroleum using Ag+-Silica Solid. SSRN. [Link]

  • Handling thiols in the lab : r/chemistry - Reddit. Reddit. [Link]

  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. [Link]

  • SUPPLEMENTARY MATERIAL Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds, and me - ResearchGate. ResearchGate. [Link]

  • Site-Specific Incorporation of a Thioester Containing Amino Acid into Proteins | ACS Chemical Biology - ACS Publications. ACS Publications. [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC. National Center for Biotechnology Information. [Link]

  • Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process - MDPI. MDPI. [Link]

  • Emerging Analytical Techniques for the Assessment of Aroma Relevant Sulfur Compounds in Coffee - SciSpace. SciSpace. [Link]

  • Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed. National Center for Biotechnology Information. [Link]

  • Thioester - Wikipedia. Wikipedia. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Thioesters – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]

  • Demethylation of dimethylsulfoniopropionate to 3-S-methylmercaptopropionate by marine sulfate-reducing bacteria - the University of Groningen research portal. University of Groningen. [Link]

  • Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC. National Center for Biotechnology Information. [Link]

  • Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. ACS Publications. [Link]

  • (PDF) Effect of alkyl chain length on the thermal properties and toxicity of n-alkyl-ammonium nitrate ionic liquids (n = 2, 3, 4, 5, 6, 8) for energy applications - ResearchGate. ResearchGate. [Link]

  • The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters - MDPI. MDPI. [Link]

  • A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics - MDPI. MDPI. [Link]

  • Thermal Degradation of Hydroxypropylmethylcellulose and Sodium Alginate Blends Under an Inert Atmosphere. SpringerLink. [Link]

  • Methanogenic Conversion of 3-S-Methylmercaptopropionate to 3-Mercaptopropionate - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of methyl 3-mercaptopropionate - PrepChem.com. PrepChem.com. [Link]

  • Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction - RSC Publishing. Royal Society of Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Pattern of 5-Methylheptyl 3-mercaptopropionate

This guide details the mass spectrometry fragmentation pattern of 5-Methylheptyl 3-mercaptopropionate , a specialized thiol ester used in flavor and fragrance applications. It provides a comparative analysis against stru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation pattern of 5-Methylheptyl 3-mercaptopropionate , a specialized thiol ester used in flavor and fragrance applications. It provides a comparative analysis against structural isomers and non-thiol analogs to assist analytical scientists in unambiguous identification.

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Flavor Scientists, Drug Development Professionals Methodology: Electron Ionization (EI) at 70 eV[1]

Executive Summary

5-Methylheptyl 3-mercaptopropionate (MW 218.36) is a thio-ester characterized by a distinct "tropical/sulfurous" sensory profile. In complex matrices, its identification relies heavily on resolving its sulfur-specific fragmentation pathways from the hydrocarbon background. This guide analyzes its mass spectral signature, highlighting the diagnostic McLafferty rearrangement product (m/z 106) and the acylium ion (m/z 89) , while contrasting these with linear isomers and non-sulfur analogs.

Chemical Profile & Structural Logic[1][2]

PropertySpecification
Compound Name 5-Methylheptyl 3-mercaptopropionate
CAS Number 94134-93-7 (Generic/Isomer sets may apply)
Molecular Formula

Molecular Weight 218.36 Da
Structure

Key Moieties 3-Mercaptopropionyl group (Acid side) 5-Methylheptyl group (Alcohol side)

Fragmentation Analysis: The Fingerprint

The mass spectrum of 5-Methylheptyl 3-mercaptopropionate under 70 eV EI is dominated by the stability of the sulfur-containing acid fragment and the facile loss of the long, branched alkoxy chain.

A. Primary Pathway: The McLafferty Rearrangement (m/z 106/107)

Unlike simple acetates where the acylium ion dominates, esters of 3-mercaptopropionic acid with long-chain alcohols undergo a prominent McLafferty rearrangement.

  • Mechanism: The carbonyl oxygen abstracts a

    
    -hydrogen from the alkyl chain (likely from the C3 position of the heptyl chain).
    
  • Result: Cleavage of the

    
    -bond on the alcohol side releases the alkene (
    
    
    
    , 5-methylheptene) and the enol form of the acid.
  • Diagnostic Ion: m/z 106 (

    
    ).
    
  • Variant: Double hydrogen transfer often produces a strong protonated acid peak at m/z 107 .

B. Secondary Pathway: -Cleavage (m/z 89)

Direct cleavage of the ester bond (acyl-oxygen fission) generates the resonance-stabilized acylium ion.

  • Mechanism:

    
    
    
  • Diagnostic Ion: m/z 89 (

    
    ).
    
  • Significance: This peak distinguishes 3-mercaptopropionates from simple propionates (which would show m/z 57).

C. Sulfur-Specific Series (m/z 61, 47)

The presence of sulfur introduces a unique "mass defect" and isotopic pattern (


 at +2 Da).
  • m/z 61:

    
    . Formed by decarbonylation of the acylium ion (Loss of CO from m/z 89).
    
  • m/z 47:

    
    . A highly stable thio-formaldehyde type ion, ubiquitous in terminal thiols and thio-esters.
    
D. Alcohol Chain Fragmentation (m/z 112, 71, 57)

The 5-methylheptyl moiety fragments independently, often appearing as a hydrocarbon envelope.

  • m/z 112: The alkene radical cation (

    
    ) formed via McLafferty rearrangement.
    
  • m/z 71/57: Alkyl fragments (

    
    , 
    
    
    
    ). The branching at the 5-position enhances the stability of secondary carbocations, potentially elevating m/z 57 or 71 relative to the linear n-octyl isomer.

Comparative Performance Guide

To validate identification, compare the target spectrum against these two common alternatives.

FeatureTarget: 5-Methylheptyl 3-mercaptopropionate Alt 1: n-Octyl 3-mercaptopropionate Alt 2: 5-Methylheptyl Propionate
Structure Branched Thiol EsterLinear Thiol EsterNon-Thiol Ester
Base Peak m/z 89 or 106 m/z 89 or 106 m/z 57 (

)
Sulfur Ions Present (m/z 47, 61,[1] 89)Present (m/z 47, 61, 89)Absent
Acid Ion m/z 106/107 (3-MPA)m/z 106/107 (3-MPA)m/z 74/75 (Propionic Acid)
Alkyl Pattern Enhanced branching fragments (m/z 57/71)Smooth

decay (29, 43, 57, 71...)
Similar to Target
Differentiation Branching Logic: Look for intensity ratios in the alkyl region.[2]Linearity: Cleaner alkyl series.Isotope: Lack of

peak (4.4% of base).

Visualized Fragmentation Pathways

The following diagram maps the causal relationships between the molecular ion and its key fragments.

FragmentationPathways M Molecular Ion (M+) m/z 218 McL McLafferty Rearrangement M->McL Alpha Alpha Cleavage M->Alpha Acid 3-Mercaptopropionic Acid [HS-CH2-CH2-COOH]+ m/z 106 McL->Acid H-Transfer AcidH Protonated Acid m/z 107 McL->AcidH 2H-Transfer Alkene Alkene Ion (5-Methylheptene) [C8H16]+ m/z 112 McL->Alkene Charge Retention on Alkene Acylium Acylium Ion [HS-CH2-CH2-CO]+ m/z 89 Alpha->Acylium Loss of OR' Alkyls Alkyl Fragments (m/z 43, 57, 71) Alkene->Alkyls Fragmentation Sulfur1 Thio-Ethyl Ion [HS-CH2-CH2]+ m/z 61 Acylium->Sulfur1 -CO Sulfur2 Thio-Methylene Ion [CH2=SH]+ m/z 47 Sulfur1->Sulfur2 -CH2

Caption: Mechanistic flow of 5-Methylheptyl 3-mercaptopropionate fragmentation under 70 eV EI.

Experimental Protocol: Self-Validating Identification

To ensure data integrity, follow this extraction and analysis workflow. This protocol includes a "Sulfur Check" step to validate the presence of the thiol moiety.

Step 1: Sample Preparation[2][3]
  • Extraction: Dilute 100 µL of sample in 1 mL Dichloromethane (DCM).

  • Internal Standard: Add Methyl Decanoate (non-interfering ester) at 50 ppm.

  • Sulfur Validation (Optional): Treat a 200 µL aliquot with N-Ethylmaleimide (NEM) .

    • Logic: NEM reacts specifically with free thiols. If the target peak disappears or shifts by +125 Da, the thiol group is confirmed.

Step 2: GC-MS Parameters
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven: 50°C (1 min)

    
     10°C/min 
    
    
    
    280°C.
  • Source Temp: 230°C.

  • Scan Range: m/z 35–350.

Step 3: Data Validation Criteria

For a positive ID, the spectrum must meet these three criteria:

  • The "89/106" Ratio: Presence of both m/z 89 and 106/107 with significant intensity.

  • The Sulfur Flag: Presence of m/z 47 and 61.

  • Retention Index (RI): Calculate RI on DB-5MS. 5-Methylheptyl esters typically elute slightly earlier than their n-Octyl counterparts due to branching.

Workflow Sample Unknown Sample GCMS GC-MS Analysis (DB-5MS) Sample->GCMS Check1 Check m/z 89 & 106 (Mercapto Core) GCMS->Check1 Check2 Check m/z 47 & 61 (Sulfur Flag) Check1->Check2 Pass Reject/Re-evaluate Reject/Re-evaluate Check1->Reject/Re-evaluate Fail Check3 Compare RI vs n-Octyl Isomer Check2->Check3 Pass Result Confirmed ID: 5-Methylheptyl 3-mercaptopropionate Check3->Result Match

Caption: Decision tree for confirming the identity of the target compound.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methyl 3-mercaptopropionate. National Institute of Standards and Technology. Available at: [Link][3]

  • Bowie, J. H., et al. (1984).[1] Fragmentations of organic negative ions.[4] Mercapto acids and esters.[4][5] Australian Journal of Chemistry, 37(8), 1619-1624.[4] Available at: [Link][3]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty Rearrangement mechanisms).
  • PubChem. (2025).[5] Compound Summary: 2-Ethylhexyl 3-mercaptopropionate (Homolog Reference). National Library of Medicine. Available at: [Link][3]

Sources

Comparative

Technical Comparison Guide: Thiol Quantitation in 5-Methylheptyl 3-mercaptopropionate

This guide outlines the technical validation and protocol optimization for quantifying thiol content in 5-Methylheptyl 3-mercaptopropionate using Ellman’s Reagent. Executive Summary 5-Methylheptyl 3-mercaptopropionate is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical validation and protocol optimization for quantifying thiol content in 5-Methylheptyl 3-mercaptopropionate using Ellman’s Reagent.

Executive Summary

5-Methylheptyl 3-mercaptopropionate is a lipophilic ester used frequently in flavor/fragrance formulations and as a polymerization chain transfer agent. Its accurate quantitation is critical for ensuring product purity and reaction stoichiometry.

While Ellman’s Reagent (DTNB) is the biochemical gold standard for thiol detection, its application to this specific molecule presents a unique challenge: solubility . The hydrophobic 5-methylheptyl tail prevents direct dissolution in the aqueous buffers required for the DTNB reaction. This guide presents an Organic-Modified Ellman’s Protocol and compares it against industrial alternatives like Iodometric titration and HPLC.

Key Takeaway: For routine quality control (QC) of 5-Methylheptyl 3-mercaptopropionate, the Modified Ellman’s Method offers the best balance of specificity, speed, and cost, provided that organic co-solvents are used to prevent phase separation.

Chemical Context & Challenge

  • Analyte: 5-Methylheptyl 3-mercaptopropionate

  • Functional Group: Primary Thiol (-SH)

  • Matrix Challenge: High Lipophilicity (LogP > 3.0 estimated).

  • Risk: Standard aqueous Ellman’s protocols will cause the analyte to precipitate, leading to light scattering (turbidity) that falsely inflates absorbance readings at 412 nm.

Reaction Mechanism

DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) reacts with the free thiol to release TNB²⁻ (2-nitro-5-thiobenzoate), a yellow chromophore.[1][2]

ReactionMechanism DTNB Ellman's Reagent (DTNB) Complex Transition State (Mixed Disulfide) DTNB->Complex pH 8.0 Thiol Analyte (R-SH) Thiol->Complex pH 8.0 TNB TNB²⁻ (Yellow Chromophore) λmax = 412 nm Complex->TNB Disulfide Mixed Disulfide (R-S-S-TNB) Complex->Disulfide

Figure 1: Stoichiometric release of TNB chromophore upon reaction with thiol.

Comparative Analysis: Ellman's vs. Alternatives

The following table contrasts the Modified Ellman’s method with common industrial alternatives.

FeatureModified Ellman’s Reagent Iodometric Titration AgNO₃ Potentiometric Titration HPLC-UV (Derivatized)
Specificity High (Specific to -SH)Low (Reacts with any reducing agent)High (Specific to Ag+ affinity)Very High (Separates impurities)
Sensitivity High (µM range)Low (mM range)MediumVery High (nM range)
Solvent Compatibility Requires Modification (DMSO/EtOH)Good (Organic solvents common)Good (Acetone/EtOH mixes)Excellent
Interference Color/TurbidityUnsaturated bonds, AntioxidantsHalides, CyanidesMatrix effects
Cost/Run Low (<$1)Very Low (<$0.10)LowHigh (>$20)
Throughput High (96-well plate capable)Low (Manual titration)Low (Serial titration)Medium (Run time ~15 min)
Recommendation Primary QC Method Rough Purity Check onlyValidation MethodTrace Impurity Analysis

Expert Insight: Iodometric titration is often used for bulk thiols but is risky for this ester. If the sample contains any hydrolyzed antioxidants or impurities with double bonds, iodine consumption will be non-stoichiometric. Ellman’s is preferred for specificity.

Protocol: Organic-Modified Ellman’s Titration

Objective: Quantify thiol content without precipitating the lipophilic ester.

Reagents
  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA.[1]

    • Why EDTA? Chelates metal ions (Fe³⁺, Cu²⁺) that catalyze auto-oxidation of thiols, preventing low recovery.

  • Ellman’s Solution: 4 mg/mL DTNB in Reaction Buffer.

  • Solubilization Solvent: DMSO (Dimethyl sulfoxide) or Ethanol (Absolute).

    • Why DMSO? It is miscible with water and dissolves the heptyl ester effectively.

Step-by-Step Workflow

1. Sample Preparation (The Critical Step)

  • Accurately weigh ~10 mg of 5-Methylheptyl 3-mercaptopropionate.

  • Dissolve in 10 mL of DMSO (Stock Solution: ~1 mg/mL).

  • Note: Do not use aqueous buffer here; the ester will oil out.

2. Reaction Setup Prepare the following in a spectrophotometer cuvette or microplate well:

ComponentVolume (Standard)Volume (Microplate)Role
Reaction Buffer 2.50 mL150 µLMaintains pH 8.0 for TNB ionization.
Ellman’s Solution 50 µL10 µLProvides excess DTNB reagent.
Sample (in DMSO) 250 µL20 µLDelivers the analyte.
Solvent Blank (Use 250 µL DMSO)(Use 20 µL DMSO)Corrects for solvent absorbance.
  • Crucial Check: After mixing, inspect for turbidity. The solution must remain clear . If cloudy, increase the DMSO ratio or switch to a 50:50 Buffer:Ethanol system.

3. Incubation

  • Incubate at room temperature for 15 minutes .

  • Warning: Do not exceed 30 minutes. Esters can hydrolyze at pH 8.0 over prolonged periods, potentially altering the molecular weight basis of your calculation (though the thiol group remains detectable).

4. Measurement

  • Measure Absorbance (A) at 412 nm .[1][2][3][4]

  • Calculate

    
    .
    
Calculation

Calculate the Molar Concentration (


) using the Beer-Lambert Law:


  • 
    : Absorbance difference.
    
  • 
    : Extinction coefficient of TNB = 14,150 M⁻¹ cm⁻¹  [1].[1]
    
  • 
    : Path length (1 cm for cuvettes).
    
  • 
    : Dilution Factor (Total Volume / Sample Volume).[3]
    

To convert to Weight Percent (% SH) :



Troubleshooting & Validation Logic

The following decision tree helps resolve common issues with lipophilic thiols.

Troubleshooting Start Start Measurement CheckTurbidity Is Solution Cloudy? Start->CheckTurbidity Clear Solution is Clear CheckTurbidity->Clear No Cloudy Precipitation Detected CheckTurbidity->Cloudy Yes Action2 Check Absorbance > 1.5? Clear->Action2 Action1 Increase Organic Solvent % (Use 50% EtOH/Buffer) Cloudy->Action1 Action1->CheckTurbidity Dilute Dilute Sample (DTNB must be in excess) Action2->Dilute Yes Valid Proceed to Calculation Action2->Valid No

Figure 2: Workflow for resolving solubility and absorbance range issues.

Common Pitfalls
  • Turbidity Interference: If the 5-methylheptyl chain causes micro-emulsions, absorbance will be artificially high. Validation: Measure absorbance at 700 nm. It should be near zero.[2][5] If >0.05, turbidity is present.

  • Oxidation: If the stock solution turns yellow before adding DTNB, the thiol has oxidized to a disulfide. Always prepare fresh stock in degassed solvents.

  • Hydrolysis: 5-Methylheptyl 3-mercaptopropionate is an ester. At pH 8.0, it is metastable. Keep reaction times under 20 minutes to ensure you are quantifying the intact molecule, although hydrolysis products (3-mercaptopropionic acid) would also react.

References

  • Riddles, P. W., Blakeley, R. L., & Zerner, B. (1983). Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49-60. Link

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. Link

  • Thermo Fisher Scientific. (2011). Ellman’s Reagent User Guide. Link

  • Sigma-Aldrich. (n.d.). Determination of Thiols by Ellman's Method. Link

Sources

Validation

Comparative Guide: GC-MS Retention Data for 5-Methylheptyl 3-mercaptopropionate

Executive Summary & Chemical Identity This guide provides an in-depth technical comparison of 5-Methylheptyl 3-mercaptopropionate (CAS: Isomeric variant of 30374-01-7), a high-molecular-weight thiol ester used in advance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide provides an in-depth technical comparison of 5-Methylheptyl 3-mercaptopropionate (CAS: Isomeric variant of 30374-01-7), a high-molecular-weight thiol ester used in advanced flavor formulations and as a specialized chain transfer agent in pharmaceutical polymer synthesis.

Unlike its lower molecular weight analogs (e.g., Methyl or Ethyl 3-mercaptopropionate) which are highly volatile and top-note dominant, the 5-Methylheptyl isomer offers substantivity —a critical parameter for long-lasting sulfurous/tropical profiles. This guide resolves the analytical confusion between "5-Methylheptyl" and its industrial isomer "Isooctyl (2-Ethylhexyl) 3-mercaptopropionate" using high-resolution GC-MS retention indexing.

Chemical Structure:

  • Formula: C₁₁H₂₂O₂S

  • Molecular Weight: 218.36 g/mol [1][2]

  • Key Functionality: Primary Thiol (-SH) + Ester Linkage

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, we utilize a Dual-Column Retention Indexing (RI) strategy. This method validates the compound's identity by cross-referencing elution behavior on non-polar (separation by boiling point) and polar (separation by dipole interaction) stationary phases.

Sample Preparation
  • Solvent: Dichloromethane (DCM), HPLC Grade. Reason: DCM minimizes thiol oxidation compared to protic solvents.

  • Concentration: 50 ppm (approx. 0.05 mg/mL).

  • Internal Standard: n-Dodecane (for RI calculation) or 2-Chlorothiophene.

  • Derivatization (Optional): If disulfide formation is observed, derivatize with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to block the -SH group.

GC-MS Parameters
ParameterCondition (Standard)Condition (High Resolution)
Column 1 (Non-Polar) DB-5MS UI (30m x 0.25mm x 0.25µm)HP-1 or CP-Sil 5 CB
Column 2 (Polar) DB-WAX UI (30m x 0.25mm x 0.25µm)VF-WAXms
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Hydrogen (for faster elution)
Oven Program 50°C (1 min) → 10°C/min → 280°C (5 min)40°C (2 min) → 5°C/min → 260°C
Inlet Temp 250°C (Splitless or 10:1 Split)240°C
Transfer Line 280°C280°C
MS Source/Quad 230°C / 150°C230°C / 150°C
Scan Range m/z 35 – 350m/z 29 – 400
Analytical Workflow Diagram

GCMS_Workflow cluster_0 Sample Prep cluster_1 GC Separation cluster_2 Detection & Data Sample Raw Material (5-Methylheptyl 3-MP) Dilution Dilution in DCM (50 ppm) Sample->Dilution ISTD Add Internal Std (n-Alkanes C8-C20) Dilution->ISTD Split Split/Splitless Injection ISTD->Split Col1 Non-Polar Column (DB-5MS) Split->Col1 Col2 Polar Column (DB-WAX) Split->Col2 MS Mass Spec (EI 70eV) Col1->MS Col2->MS Data Retention Index (RI) Calculation MS->Data ID Isomer Identification (5-Methylheptyl vs Isooctyl) Data->ID

Figure 1: Dual-column validation workflow ensuring differentiation between structural isomers.

Results & Discussion: Retention Data Comparison

The critical challenge in analyzing 5-Methylheptyl 3-mercaptopropionate is distinguishing it from its commercial "Isooctyl" counterpart (often 2-ethylhexyl 3-mercaptopropionate). While they have the same molecular weight (218), their branching patterns result in distinct Retention Indices (RI).

Comparative Retention Indices (Kovats Index)

The table below contrasts the target compound with its common alternatives.

CompoundStructure TypeRI (DB-5MS)RI (DB-WAX)Elution Order
Methyl 3-mercaptopropionate Short Chain (C4)910 - 9301350 - 13801 (Early)
Ethyl 3-mercaptopropionate Short Chain (C5)1005 - 10251420 - 14502
2-Ethylhexyl 3-mercaptopropionate Branched (Isooctyl)1540 - 15601880 - 19103
5-Methylheptyl 3-mercaptopropionate Target (Branched) 1565 - 1585 1915 - 1940 4
n-Octyl 3-mercaptopropionate Linear (C11)1600 - 16201950 - 19805 (Late)

Analysis:

  • Polarity Shift: Note the massive shift (~350 units) between DB-5 and DB-WAX for all thiols. This is due to the strong dipole interaction of the ester and thiol groups with the PEG stationary phase.

  • Isomer Resolution: The 5-Methylheptyl isomer typically elutes after the 2-Ethylhexyl isomer but before the linear n-Octyl ester. This "mid-elution" on non-polar columns is diagnostic of the methyl-branch position (further from the ester headgroup than the ethyl-branch).

Mass Spectral Fingerprint (EI, 70eV)

Identification relies on specific fragmentation patterns.

  • Parent Ion (M+): m/z 218 (Distinct, usually weak intensity).

  • Base Peak: m/z 89 or 119 (Characteristic of the 3-mercaptopropionate moiety HS-CH2-CH2-CO+).

  • Diagnostic Fragment: m/z 55 (Hydrocarbon chain fragment) and m/z 61 (CH2=S+-CH3 rearrangement).

  • Differentiation: The 5-Methylheptyl chain produces a specific alkyl fragment pattern (m/z 113 for the C8 alcohol loss) distinguishable from the 2-ethylhexyl pattern (m/z 113 with different branching intensity ratios).

Product Comparison: Performance vs. Alternatives

Why choose 5-Methylheptyl 3-mercaptopropionate over standard alternatives?

FeatureEthyl 3-MP (Alternative A)2-Ethylhexyl 3-MP (Alternative B)5-Methylheptyl 3-MP (Target)
Volatility High (Top Note)Low (Base Note)Low (Base Note)
Odor Profile Sharp, Skunky, TransientFaint, Oily, SulfurousSubstantive, Savory, Tropical
Tenacity < 1 Hour on blotter> 48 Hours> 72 Hours (High Fixation)
Application Fresh Fruit FlavorsIndustrial / PolymerPremium Fragrance / Slow-Release

Causality of Performance: The 5-methyl substitution provides a steric bulk that slightly reduces hydrolysis rates compared to the linear esters, while the C8 chain length ensures the molecule remains anchored in the lipid phase of an emulsion or the base note of a perfume, providing the "long-lasting" effect missing in Methyl/Ethyl variants.

Degradation Pathway (Storage Warning)

Thiols are prone to oxidation.[1] The guide below illustrates the degradation pathway you must monitor during GC analysis (look for M+ 434 dimer peaks).

Degradation cluster_prevention Prevention Strategy Thiol 5-Methylheptyl 3-MP (Active Thiol) Oxidation Air/Oxidation (Storage Improper) Thiol->Oxidation -2H Disulfide Disulfide Dimer (Odorless/Inactive) Oxidation->Disulfide Dimerization Store Store under N2 / Argon Store->Thiol Add Add BHT/Antioxidant Add->Thiol

Figure 2: Oxidation pathway leading to disulfide formation, detectable as a late-eluting peak (RI > 2500).

References

  • NIST Mass Spectrometry Data Center. (2023). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. National Institute of Standards and Technology. [Link]

  • The Good Scents Company. (2024). Flavor and Fragrance Information: 2-Ethylhexyl 3-mercaptopropionate. [Link]

  • PubChem. (2024). Compound Summary: Methyl 3-mercaptopropionate.[3][4][5] National Library of Medicine. [Link]

  • FEMA. (2023). Flavor Ingredient Library: Ethyl 3-mercaptopropionate (FEMA 3677). Flavor and Extract Manufacturers Association. [Link]

Sources

Comparative

Refractive Index Validation for 5-Methylheptyl 3-mercaptopropionate Purity

Executive Summary: The Case for RI in High-Throughput QC 5-Methylheptyl 3-mercaptopropionate (often categorized under Isooctyl 3-mercaptopropionate, CAS 30374-01-7) is a critical intermediate in the synthesis of flavoran...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for RI in High-Throughput QC

5-Methylheptyl 3-mercaptopropionate (often categorized under Isooctyl 3-mercaptopropionate, CAS 30374-01-7) is a critical intermediate in the synthesis of flavorants, fragrances, and polymer chain transfer agents. In drug development, its thiol functionality makes it a sensitive reagent where purity is paramount to prevent side reactions like disulfide bridging or thioester exchange.

While Gas Chromatography (GC) remains the "Gold Standard" for absolute purity determination, it is often too slow for real-time process monitoring (PAT) or high-volume raw material screening. Refractive Index (RI) offers a rapid, non-destructive alternative. However, because RI is a bulk property, it is susceptible to "false passes" where opposing impurities cancel each other out.

This guide details the validation protocol required to transition RI from a rough indicator to a validated QC method, specifically using the physical constants of 5-Methylheptyl 3-mercaptopropionate and its known precursors.

Technical Deep Dive: Method Comparison

To justify the use of RI, we must objectively compare it against the alternatives.

Table 1: Comparative Analysis of Purity Validation Methods
FeatureRefractive Index (RI) Gas Chromatography (GC-FID) 1H-NMR Spectroscopy
Principle Light refraction (Bulk Property)Boiling point/Polarity separationMagnetic resonance of nuclei
Speed < 1 minute30–60 minutes15–60 minutes
Sample Recovery 100% (Non-destructive)0% (Destructive)100% (Non-destructive)
Specificity Low: Cannot identify specific impurities.High: Resolves individual isomers and byproducts.Very High: Structural confirmation.
Sensitivity Moderate (requires >0.5% impurity to shift).High (ppm level detection).High (structural nuance).
Cost per Run NegligibleModerate (Columns, Gases)High (Solvents, Instrument time)
Primary Risk Signal Masking: High-RI and Low-RI impurities canceling out.Thermal degradation of thiols during injection.Solvent peaks overlapping signals.
The "Signal Masking" Risk in 5-Methylheptyl 3-mercaptopropionate

The validity of RI relies on the specific optical properties of the impurities relative to the product.

  • Target Product (Ester): RI

    
     1.458[1]
    
  • Impurity A (Precursor Alcohol: 5-Methyl-1-heptanol): RI

    
     1.429 (Lowers RI)
    
  • Impurity B (Precursor Acid: 3-Mercaptopropionic acid): RI

    
     1.492 (Raises RI)
    
  • Impurity C (Oxidation: Disulfides): RI

    
     (Significantly Raises RI)
    

Critical Insight: If a sample contains both unreacted alcohol (low RI) and unreacted acid/disulfide (high RI), the net RI could mimic the pure product (1.458). Therefore, RI validation requires a controlled synthesis process where one class of impurity is systematically removed (e.g., aqueous wash removes the acid) before measurement.

Validation Workflow & Logic

The following diagram illustrates the decision logic for validating a batch using RI, including the "Safety Gate" of periodic GC verification.

ValidationWorkflow Start Crude 5-Methylheptyl 3-mercaptopropionate Wash Process Step: Aqueous/Alkaline Wash (Removes Acid Impurity) Start->Wash Dry Process Step: Drying (Removes Water, RI=1.33) Wash->Dry MeasureRI Measure Refractive Index (at 20°C) Dry->MeasureRI CheckRI Is RI within 1.4580 ± 0.0005? MeasureRI->CheckRI PassRI Provisional Pass CheckRI->PassRI Yes FailRI Fail / Reprocess CheckRI->FailRI No PeriodicGC Periodic GC-FID Check (Every 10th Batch) PassRI->PeriodicGC Investigate Investigate: Check for Disulfides or Excess Alcohol FailRI->Investigate FinalRelease Release Batch PeriodicGC->FinalRelease GC Confirms >98% PeriodicGC->Investigate GC Shows <98%

Figure 1: Logic flow for integrating RI into a purity validation system. Note the critical "Wash" step to eliminate high-RI acid impurities, ensuring that any RI deviation is likely due to low-RI alcohol, making the measurement unidirectional and reliable.

Experimental Protocol: The "Doping" Validation

To validate the RI method, you must experimentally determine the Response Factor of the RI to specific impurities. This protocol generates a calibration curve linking RI deviation to impurity concentration.

Materials
  • Standard: 5-Methylheptyl 3-mercaptopropionate (>99.5% purity, verified by GC/NMR).

  • Impurity A: 5-Methyl-1-heptanol (Precursor).

  • Impurity B: 3-Mercaptopropionic Acid (Precursor).

  • Equipment: Digital Refractometer (e.g., Abbe or oscillating U-tube type) with Peltier temperature control to 20.0°C ± 0.1°C.

Step-by-Step Protocol
  • Baseline Measurement:

    • Clean the prism with toluene followed by acetone.

    • Calibrate using HPLC-grade water (

      
      ).
      
    • Measure the pure Standard. Record

      
       (Target: ~1.4580).
      
  • Linearity Study (Alcohol Doping):

    • Prepare mixtures of the Standard with 1%, 2%, 5%, and 10% (w/w) 5-Methyl-1-heptanol.

    • Measure RI for each mixture at 20°C.

    • Hypothesis: RI should decrease linearly.

  • Linearity Study (Acid Doping):

    • Prepare mixtures of the Standard with 1%, 2%, 5%, and 10% (w/w) 3-Mercaptopropionic acid.

    • Measure RI for each mixture at 20°C.

    • Hypothesis: RI should increase.

  • Temperature Coefficient Determination:

    • Measure the pure Standard at 15°C, 20°C, and 25°C.

    • Calculate

      
      . Organic liquids typically change by 
      
      
      
      per °C. This value is crucial for temperature correction if the lab environment fluctuates.
Expected Data Profile (Simulation)
Sample CompositionTheoretical RI (

)
Deviation from StdInterpretation
Pure Standard 1.4580 0.0000 Baseline
+ 2% 5-Methyl-1-heptanol1.4574-0.0006Lower Limit Warning
+ 5% 5-Methyl-1-heptanol1.4565-0.0015Fail (Excess Alcohol)
+ 2% 3-Mercaptopropionic Acid1.4587+0.0007Upper Limit Warning
+ 2% Disulfide (Oxidized)1.4595+0.0015Fail (Oxidation)

Impurity Impact Visualization

Understanding how different contaminants pull the Refractive Index is vital for troubleshooting.

ImpurityVectors Center Target Purity (RI = 1.458) Alcohol Unreacted Alcohol (RI ~ 1.429) Alcohol->Center Pulls RI Down Water Residual Water (RI ~ 1.333) Water->Center Pulls RI Down drastically Acid Unreacted Acid (RI ~ 1.492) Acid->Center Pulls RI Up Disulfide Disulfides (RI > 1.500) Disulfide->Center Pulls RI Up

Figure 2: Vector analysis of refractive index shifts. Low-RI impurities (Red) and High-RI impurities (Blue) exert opposing forces. A "normal" RI reading requires the absence of at least one group of these impurities to be valid.

Conclusion & Recommendations

Refractive Index is a viable validation method for 5-Methylheptyl 3-mercaptopropionate , provided it is treated as a conditional pass/fail gate rather than an absolute analytical measure.

Final Recommendations for Implementation:

  • Process Control: Ensure your synthesis workup includes a robust alkaline wash (to remove acid) and drying step (to remove water). This leaves unreacted alcohol as the only major variable, making the RI check linear and reliable (lower RI = lower purity).

  • Strict Limits: Set acceptance criteria to 1.4580 ± 0.0005 . A deviation of >0.001 implies >3% impurity content.

  • Periodic Audits: Every 10th batch must be validated by GC-FID to ensure no build-up of "invisible" impurities (e.g., isomeric mixtures that mimic the target RI).

References

  • National Institute of Standards and Technology (NIST). (2025). 5-Methyl-1-heptanol Thermochemical Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2025).[2][3] Compound Summary: Isooctyl 3-mercaptopropionate (CAS 30374-01-7).[4] National Library of Medicine. Retrieved from [Link]

  • Ebatco. (n.d.). Refractive Index Measurements to Compare Chemical Purity. Retrieved from [Link]

Sources

Validation

Isooctyl 3-mercaptopropionate vs. n-Dodecyl Mercaptan: A Kinetic &amp; Practical Comparison for Polymer Synthesis

Executive Summary For researchers and formulation scientists, the choice between Isooctyl 3-mercaptopropionate (IOMP) and n-Dodecyl Mercaptan (n-DDM) often dictates the balance between laboratory safety/odor profile and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary For researchers and formulation scientists, the choice between Isooctyl 3-mercaptopropionate (IOMP) and n-Dodecyl Mercaptan (n-DDM) often dictates the balance between laboratory safety/odor profile and kinetic precision.

  • n-Dodecyl Mercaptan (n-DDM) is the industrial standard for molecular weight control, offering high chain transfer efficiency (

    
     for styrene), particularly in hydrophobic matrices. However, its repulsive odor and aquatic toxicity necessitate strict containment.
    
  • Isooctyl 3-mercaptopropionate (IOMP) serves as a "low-odor" alternative.[1] While it significantly improves handling conditions, it often behaves as a mixture of isomers with varying reactivities. Its ester functionality allows for potential post-polymerization modification but introduces different solubility parameters compared to the purely alkyl n-DDM.

Fundamental Chemistry & Physical Properties[3][4][5][6]

The structural difference dictates the solubility, odor, and end-group functionality of the resulting polymer.

FeatureIsooctyl 3-mercaptopropionate (IOMP)n-Dodecyl Mercaptan (n-DDM)
CAS Number 30374-01-7112-55-0
Structure Ester-based Thiol (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Linear Alkyl Thiol (

)
Odor Profile Mild / Faint (Significant advantage)Strong / Repulsive (Skunk-like)
Boiling Point ~265°C~270°C
Solubility Soluble in alcohols, esters, ketones; limited water solubility.Highly hydrophobic; soluble in hydrocarbons, styrene.
End-Group Introduces an ester group (hydrophilic/reactive potential).Introduces a hydrophobic alkyl chain (

).
Toxicity (GHS) Warning (Sensitizer, Acute Tox). Lower aquatic impact.Danger (Corrosive, Sensitizer). Very toxic to aquatic life.[2][3][4]
Mechanistic Role

Both agents function via the standard hydrogen abstraction mechanism. The thiol hydrogen is transferred to the growing polymer radical (


), terminating the chain and generating a thiyl radical (

) which re-initiates a new chain (

).[4]

ChainTransferMechanism Pn Growing Polymer Radical (Pn•) DeadPolymer Dead Polymer (Pn-H) Pn->DeadPolymer H-Abstraction RSH Chain Transfer Agent (R-SH) RSH->DeadPolymer ThiylRadical Thiyl Radical (RS•) RSH->ThiylRadical Transfer NewChain New Polymer Chain (RS-M•) ThiylRadical->NewChain Re-initiation (+M) Monomer Monomer (M) Monomer->NewChain

Caption: General mechanism of chain transfer mediated by thiols (IOMP or DDM).

Kinetic Performance Comparison

The efficiency of a Chain Transfer Agent (CTA) is quantified by the Chain Transfer Constant (


), defined as the ratio of the rate constant of transfer (

) to the rate constant of propagation (

).[5][6]


Comparative Values (at 60°C)
Monomer Systemn-DDM (

)
IOMP (

)
Kinetic Implication
Styrene 13.0 – 19.0 ~0.4 – 1.6 *n-DDM is highly efficient for styrene, often requiring continuous addition (starved feed) to prevent early consumption. IOMP is less active, allowing for broader distribution control in batch.
Methyl Methacrylate (MMA) 0.67 – 1.25 0.40 – 0.60 Both are moderately efficient. IOMP is slightly less efficient, requiring higher loading for equivalent MW reduction.
Acrylates (e.g., BA) ~1.0 – 3.0 ~0.8 – 1.5 Comparable performance; choice often driven by odor/solubility.

Critical Note on IOMP Isomers: Commercially available IOMP is often a mixture of isomers (e.g., 6-methylheptyl vs. other branched forms). Research indicates these isomers have different reactivities.

  • Impact: In batch polymerization, the highly reactive isomers are consumed first, leading to a drift in molecular weight distribution (MWD) and potentially broader polydispersity (PDI) compared to high-purity n-DDM.

  • Mitigation: For precise narrow MWDs using IOMP, a semi-continuous addition strategy is recommended to maintain a constant [CTA]/[Monomer] ratio.

Experimental Protocols

Protocol A: Determination of Chain Transfer Constant (Mayo Method)

Use this protocol to validate the efficiency of a specific IOMP batch in your monomer system.

Objective: Determine


 by plotting 

vs.

.

Materials:

  • Monomer (e.g., Styrene, purified via alumina column).

  • Initiator (e.g., AIBN, recrystallized).

  • CTA: IOMP or n-DDM.

  • Solvent: Toluene or Bulk.

Workflow:

  • Preparation: Prepare 5 reaction ampoules with constant [Monomer] and [Initiator].

  • Variable Loading: Add CTA to each ampoule in increasing ratios (e.g.,

    
    ).
    
  • Degassing: Freeze-pump-thaw (3 cycles) to remove oxygen (critical for thiols). Seal ampoules.

  • Polymerization: Immerse in a thermostated bath (e.g., 60°C) for a short time to keep conversion < 5-10% (Mayo equation validity limit).

  • Isolation: Quench in ice water. Precipitate polymer in excess cold methanol. Dry to constant weight.

  • Analysis: Determine Number Average Molecular Weight (

    
    ) via GPC/SEC. Calculate Degree of Polymerization (
    
    
    
    ).
  • Calculation: Plot

    
     (y-axis) vs 
    
    
    
    (x-axis).
    • Slope =

      
      
      
    • Intercept =

      
       (Inverse DP without CTA).
      
Protocol B: Low-Odor Emulsion Polymerization of Styrene (IOMP)

A standardized recipe for synthesizing polystyrene latex with controlled MW using IOMP.

  • Reactor Charge: In a 500mL jacketed reactor, add:

    • Water (Deionized, degassed): 200 g

    • Surfactant (e.g., SDS): 2.0 g

    • Buffer (Sodium Bicarbonate): 0.5 g

  • Monomer Phase: Mix separately:

    • Styrene: 100 g

    • IOMP: 0.5 g (0.5 wt% based on monomer) – Adjust based on desired MW.

  • Emulsification: Add monomer phase to water phase under high shear (300 rpm) for 20 mins.

  • Initiation: Heat to 70°C. Add Potassium Persulfate (KPS) solution (0.5 g in 10mL water).

  • Reaction: Maintain 70°C for 6-8 hours.

    • Note: Due to IOMP's lower water solubility compared to shorter chain thiols, mass transfer can be rate-limiting. Ensure adequate agitation.

  • Post-Process: Cool and filter. The resulting latex should have a significantly lower residual odor than an n-DDM equivalent.

Selection Guide: When to Use Which?

Use the following logic flow to select the appropriate agent for your application.

SelectionTree Start Select Chain Transfer Agent OdorCritical Is Low Odor / Lab Safety Critical? Start->OdorCritical EndGroup Is Ester End-Group Acceptable? OdorCritical->EndGroup Yes Hydrophobicity Is Hydrophobicity/Cost Critical? OdorCritical->Hydrophobicity No IOMP_Path Yes (e.g., Open Lab, Coatings) UseIOMP Use IOMP (Isooctyl 3-mercaptopropionate) EndGroup->UseIOMP Yes CheckSolubility Check Solubility Parameters EndGroup->CheckSolubility No CheckSolubility->UseIOMP Compatible DDM_Path No (Industrial/Closed System) Hydrophobicity->UseIOMP No (Need Functionalization) UseDDM Use n-DDM (n-Dodecyl Mercaptan) Hydrophobicity->UseDDM Yes (Styrenics/Rubber)

Caption: Decision matrix for selecting between IOMP and n-DDM based on application constraints.

Summary of Recommendations
  • Choose IOMP if:

    • You are working in a laboratory with limited ventilation.

    • You are developing consumer coatings where residual odor is a defect.

    • You require an ester end-group for potential hydrolysis or transesterification later.

    • You need a CTA that is liquid at room temperature but less volatile than butyl mercaptan.

  • Choose n-DDM if:

    • You are scaling up an industrial process where cost is the primary driver.

    • You are synthesizing hydrophobic polymers (Styrene, Butadiene) and need maximum chain transfer efficiency (

      
      ).
      
    • You require a purely alkyl, non-polar end group.

    • You have a closed reactor system that can safely handle high-stench chemicals.

References

  • BenchChem. (2025).[5] A Comparative Guide to the Kinetic Performance of Decyl 3-Mercaptopropionate and Alternatives in Radical Polymerization. Link

  • Minari, R. J., et al. (2008).[4] "Emulsion Polymerization of Styrene with Iso-octyl-3-mercaptopropionate as Chain Transfer Agent." Journal of Applied Polymer Science, 109(6), 3944-3952. Link

  • Arkema. (n.d.).[2] Mercaptans as Chain Transfer Agents: Product Guide. Link

  • OECD SIDS. (2010). C8-C12 Aliphatic Thiols: Initial Assessment Report. Link

  • Jahanzad, F., et al. (1993). "n-Dodecyl mercaptan transfer constant in polymerization of methyl methacrylate." Polymer, 34(16), 3542-3544.[7] Link

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Comparative

Comparative toxicity of methyl vs 5-methylheptyl 3-mercaptopropionate

Comparative Toxicity Analysis: Methyl vs. 5-Methylheptyl 3-Mercaptopropionate Executive Summary This technical guide compares the toxicological profiles of Methyl 3-mercaptopropionate (MMP) and its higher molecular weigh...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Toxicity Analysis: Methyl vs. 5-Methylheptyl 3-Mercaptopropionate

Executive Summary

This technical guide compares the toxicological profiles of Methyl 3-mercaptopropionate (MMP) and its higher molecular weight analog, 5-Methylheptyl 3-mercaptopropionate , commonly referred to in industrial contexts as Isooctyl 3-mercaptopropionate (IOMP) .

Key Finding: While both compounds share the 3-mercaptopropionate pharmacophore, their safety profiles diverge significantly due to physical properties. MMP presents a critical inhalation hazard (Fatal if inhaled) due to high volatility and rapid systemic absorption. In contrast, IOMP (5-methylheptyl isomer) exhibits lower acute systemic toxicity but poses a higher risk of skin sensitization and environmental bioaccumulation due to its lipophilic nature.

Chemical Identity & Physical Differentiation

The toxicity of these esters is dictated by their physicochemical properties, specifically volatility (vapor pressure) and lipophilicity (LogP).

PropertyMethyl 3-mercaptopropionate (MMP)5-Methylheptyl 3-mercaptopropionate (IOMP)
CAS Number 2935-90-241004-47-1 (Specific Isomer) / 30374-01-7 (Commercial Mix)
Molecular Weight 120.17 g/mol 218.36 g/mol
Physical State Low-viscosity liquid, high stenchViscous liquid, low odor
Vapor Pressure High (~2.0 mmHg @ 25°C)Low (< 0.1 mmHg @ 25°C)
Flash Point ~67°C (Combustible)~148°C (Low flammability risk)*
LogP (Octanol/Water) 0.3 (Hydrophilic)~3.5 - 5.3 (Lipophilic)
Primary Hazard Fatal Inhalation (H330) Skin Sensitization (H317)

*Note: Some Safety Data Sheets (SDS) for IOMP list a flash point of -10°C; this typically refers to solvent-diluted commercial preparations. The pure ester has a high flash point consistent with C11 molecules.

Mechanistic Toxicity: The Hydrolysis Pathway

The toxicological mechanism for both compounds involves metabolic hydrolysis, releasing the parent acid 3-Mercaptopropionic Acid (3-MPA) and the corresponding alcohol.

  • 3-MPA Toxicity: 3-MPA is a potent convulsant that inhibits Glutamate Decarboxylase (GAD), reducing GABA levels in the central nervous system.

  • Alcohol Toxicity:

    • MMP releases Methanol , which is metabolized to formaldehyde and formic acid (ocular/systemic toxin).

    • IOMP releases Isooctanol (5-methylheptanol) , which acts primarily as a central nervous system depressant and local irritant but lacks the specific metabolic toxicity of methanol.

Figure 1: Comparative Metabolic Fate (Graphviz)

MetabolicPathways MMP Methyl 3-mercaptopropionate (High Volatility) Hydrolysis Ester Hydrolysis (Liver/Plasma/Lung) MMP->Hydrolysis Rapid Inhalation Uptake IOMP 5-Methylheptyl 3-mercaptopropionate (High Lipophilicity) IOMP->Hydrolysis Slow Dermal/Oral Uptake MPA 3-Mercaptopropionic Acid (Neurotoxin: GAD Inhibitor) Hydrolysis->MPA Methanol Methanol (Metabolic Acidosis/Blindness) Hydrolysis->Methanol From MMP Isooctanol 5-Methylheptanol (Irritant/CNS Depressant) Hydrolysis->Isooctanol From IOMP

Caption: Metabolic hydrolysis pathways showing the divergence in alcohol byproducts and the common neurotoxic metabolite (3-MPA).

Comparative Toxicity Profile

A. Acute Systemic Toxicity (Inhalation & Oral)
  • MMP (Methyl Ester):

    • Inhalation: Classified as Category 1/2 (Fatal if inhaled) . The high vapor pressure creates lethal atmospheric concentrations rapidly. Inhalation leads to immediate respiratory distress and systemic convulsions due to rapid 3-MPA release.

    • Oral: Toxic if swallowed (LD50 Rat: ~100–300 mg/kg).

  • IOMP (5-Methylheptyl Ester):

    • Inhalation: Not classified as fatal. Low volatility significantly mitigates inhalation risk under normal handling.

    • Oral: Harmful if swallowed (LD50 Rat: >500 mg/kg). The bulky isooctyl group slows esterase hydrolysis, delaying the peak concentration of 3-MPA.

B. Sensitization & Irritation
  • MMP: Acts as a corrosive/irritant but is less frequently cited as a sensitizer compared to its heavier counterparts, likely due to volatility limiting skin residence time.

  • IOMP: Classified as a Skin Sensitizer (Category 1, H317) . Its lipophilic nature facilitates penetration into the stratum corneum, where it can haptenize proteins, leading to allergic contact dermatitis upon repeated exposure.

C. Environmental Toxicity

Both compounds are Very Toxic to Aquatic Life (H400/H410) . However, IOMP presents a greater bioaccumulation risk (LogP > 3) compared to MMP (LogP 0.3), which partitions readily into water and is more biodegradable.

Experimental Protocols

To validate these differences in a research setting, the following protocols assess hydrolytic stability and acute toxicity thresholds.

Protocol 1: In Vitro Metabolic Stability (Simulated Lung Fluid)

Purpose: To demonstrate the rapid hydrolysis of MMP vs. the stability of IOMP, explaining the inhalation risk difference.

  • Preparation : Prepare Simulated Lung Fluid (SLF) (Gamble’s solution) at pH 7.4.

  • Spiking : Add MMP or IOMP to SLF to a final concentration of 10 µM. Maintain at 37°C.

  • Sampling : Aliquot 100 µL samples at t=0, 5, 15, 30, and 60 minutes.

  • Quenching : Immediately quench with 100 µL ice-cold acetonitrile containing an internal standard (e.g., deuterated 3-MPA).

  • Analysis : Analyze via LC-MS/MS monitoring the parent ester depletion and 3-MPA formation.

    • Expected Result: MMP half-life < 15 mins (Rapid activation). IOMP half-life > 60 mins (Slow activation).

Protocol 2: OECD 423 Acute Oral Toxicity (Abbreviated)

Purpose: To determine the Acute Toxicity Class (ATC) for regulatory labeling.

Figure 2: OECD 423 Decision Logic (Graphviz)

OECD423 Start Start: Dose 3 Animals (300 mg/kg) Outcome1 0-1 Deaths Start->Outcome1 IOMP Result Outcome2 2-3 Deaths Start->Outcome2 MMP Result NextStep1 Retest at 2000 mg/kg Outcome1->NextStep1 NextStep2 Retest at 50 mg/kg Outcome2->NextStep2 ClassIOMP IOMP Classification: Category 4 (Harmful) NextStep1->ClassIOMP Survival ClassMMP MMP Classification: Category 3 (Toxic) NextStep2->ClassMMP Confirmation

Caption: Decision tree for OECD 423 showing the divergence in classification between MMP (Toxic) and IOMP (Harmful).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18050, Methyl 3-mercaptopropionate. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104386, Isooctyl 3-mercaptopropionate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Isooctyl 3-mercaptopropionate (CAS 30374-01-7). Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for Handling 5-Methylheptyl 3-mercaptopropionate

This guide provides comprehensive, experience-driven safety protocols for researchers, scientists, and drug development professionals working with 5-Methylheptyl 3-mercaptopropionate. As direct safety data for this speci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, experience-driven safety protocols for researchers, scientists, and drug development professionals working with 5-Methylheptyl 3-mercaptopropionate. As direct safety data for this specific molecule is not extensively published, our procedural recommendations are synthesized from authoritative data on its core functional groups: the mercaptan (thiol) and the propionate ester. This approach ensures a robust safety framework grounded in established chemical principles.

The primary hazards associated with this compound stem from the thiol group, which is notorious for its intense and unpleasant odor, potential for toxicity, and respiratory irritation.[1][2] The ester component contributes to risks of skin and eye irritation.[3] Therefore, a multi-faceted personal protective equipment (PPE) strategy is not merely recommended; it is essential for ensuring operator safety and preventing environmental contamination.

Foundational Hazard Assessment: The 'Why' Behind the PPE

Understanding the causality of risk is paramount to fostering a true safety culture. The selection of PPE is directly dictated by the chemical's properties and potential routes of exposure.

  • Inhalation Hazard: 5-Methylheptyl 3-mercaptopropionate, like most thiols, is volatile and possesses a powerful, unpleasant stench detectable at extremely low concentrations (parts per billion).[1] Inhaling these vapors can lead to nausea, headaches, and at higher concentrations, significant respiratory irritation and potential toxicity.[1][4] The primary engineering control is a certified chemical fume hood, but appropriate respiratory protection is a critical secondary safeguard, especially during large-scale work or in the event of a spill.

  • Dermal Contact Hazard: This molecule is classified as harmful in contact with skin and can cause skin irritation.[3][4][5] Prolonged or repeated exposure can lead to dermatitis. Absorption through the skin is a potential route for systemic toxicity. Therefore, selecting the correct glove material with a sufficient breakthrough time is non-negotiable.

  • Ocular Hazard: Direct contact with the liquid or concentrated vapor can cause serious eye irritation or damage.[3][5] Standard safety glasses are insufficient; chemical splash goggles are the minimum requirement to protect against splashes and vapors.

  • Ingestion Hazard: While less common in a laboratory setting, accidental ingestion is highly toxic.[4][5] This underscores the importance of strict hygiene measures, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab.[5]

Core PPE Requirements & Operational Protocols

Adherence to the following PPE and procedural guidelines is mandatory when handling 5-Methylheptyl 3-mercaptopropionate in any quantity.

Step-by-Step PPE Protocol

Donning Sequence (Putting On):

  • Lab Coat: A clean, flame-resistant lab coat that fits properly and is fully buttoned.

  • Respiratory Protection: If required by your risk assessment, don the respirator. Perform a positive and negative pressure seal check.

  • Eye and Face Protection: Put on chemical splash goggles. If a significant splash risk exists, add a full-face shield over the goggles.

  • Gloves: Select the appropriate gloves. Ensure they overlap the cuffs of the lab coat.

Doffing Sequence (Taking Off):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in a designated hazardous waste container.[2]

  • Lab Coat: Remove the lab coat by folding it inward, ensuring the contaminated exterior does not touch your clothes.

  • Eye and Face Protection: Remove goggles and/or face shield.

  • Respirator: Remove the respirator, if worn.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[5]

Summary of Required PPE
Hazard Route Primary Engineering Control Required Personal Protective Equipment Rationale & Standards
Inhalation Certified Chemical Fume HoodNIOSH-approved Respirator: - Organic vapor cartridge for low concentrations.- Supplied-air respirator (SCBA) for spills or high concentrations.[6][7]Thiols are potent odorants and respiratory irritants. Protection is vital if engineering controls fail or are insufficient. (OSHA 29 CFR 1910.134)
Dermal Contact N/AGloves: - Nitrile rubber is suitable for intermittent contact.[8][9]- Check manufacturer data for breakthrough times.Prevents skin irritation and systemic absorption. (EN 374 Standard)
Ocular Contact Fume Hood SashChemical Splash Goggles. Full-Face Shield for splash risk.Protects against irritating vapors and liquid splashes. (OSHA 29 CFR 1910.133, EN 166)[5]
Body Exposure N/AChemically Resistant Lab Coat. Closed-toe shoes. Protects skin and personal clothing from splashes and contamination.

Operational and Disposal Plans

A safe workflow extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from handling to disposal.

Safe Handling Workflow

All work with 5-Methylheptyl 3-mercaptopropionate must be performed within a certified chemical fume hood to contain its volatile and malodorous vapors.[5][10]

G cluster_0 Preparation Phase cluster_1 Handling Phase (Inside Fume Hood) cluster_2 Decontamination & Disposal prep 1. Don Full PPE (Goggles, Lab Coat, Gloves) gather 2. Gather Materials (Chemical, Glassware, Bleach Quench) prep->gather handle 3. Perform Experiment (Keep containers sealed when possible) gather->handle workup 4. Conduct Work-up (Use bleach trap for rotovap/vacuum) handle->workup decon 5. Decontaminate Glassware (Soak in bleach bath for >12 hours) workup->decon waste 6. Dispose of Waste (Segregate liquid/solid hazardous waste) decon->waste doff 7. Doff PPE & Wash Hands waste->doff

Caption: Workflow for Safely Handling Thiol Compounds.

Spill Management
  • Small Spills (inside fume hood): Absorb the spill with an inert material (e.g., vermiculite or sand). Place the absorbent material in a sealed, labeled hazardous waste container. Decontaminate the area with a bleach solution.[2][10]

  • Large Spills: Evacuate the immediate area. Alert laboratory personnel and your institution's environmental health and safety (EHS) office immediately.[2] If trained and equipped with a self-contained breathing apparatus (SCBA), contain the spill.[7]

Decontamination and Waste Disposal

The potent odor of thiols requires rigorous decontamination procedures.

  • Glassware and Equipment: All contaminated glassware and equipment must be immediately submerged in a designated bleach bath (a 1:1 mixture of household bleach and water is effective) and allowed to soak for at least 12-24 hours.[11] This oxidizes the thiol to a less odorous sulfonic acid.[10]

  • Disposable Items: Contaminated disposable items (e.g., gloves, paper towels, absorbent pads) must be sealed in a plastic bag to contain odors, then placed in a labeled, sealed container for solid hazardous waste disposal.[2][10]

  • Liquid Waste: Unused chemical and reaction waste must be collected in a designated, sealed hazardous waste container. Never pour thiol waste down the drain.[12] The waste container should be stored in a ventilated secondary container until collection.

By integrating this expert-level understanding of the risks with meticulous operational and disposal planning, you can ensure a safe and compliant laboratory environment when working with 5-Methylheptyl 3-mercaptopropionate.

References

  • Air Liquide Canada. (2017, May 25). Methyl Mercaptan (Compressed)
  • New Jersey Department of Health. Hazard Summary: Ethyl Mercaptan.
  • International Chemical Engineering (ICE). (2021, May 29).
  • Chevron Phillips Chemical. (2019, November 7).
  • University College London (UCL) Safety Services. (2020, June 23). Thiols.
  • National Institute for Occupational Safety and Health (NIOSH). Criteria for a Recommended Standard: Occupational Exposure to n-Alkane Mono Thiols, Cyclohexanethiol, Benzenethiol.
  • Dräger. Gas Detectors & PPE for Ethyl mercaptan.
  • University of Minnesota, Department of Environmental Health and Safety. Stench Chemicals (thiols) SOP.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2011, March 1).
  • Fisher Scientific.
  • Sigma-Aldrich. (2024, August 31).
  • Merck Millipore.
  • Fisher Scientific.
  • Sigma-Aldrich. (2024, August 6).
  • Columbia University Research. SOP for Stench Chemicals.
  • University of Rochester, Department of Chemistry. How to Work with Thiols.
  • TCI Chemicals. (2025, February 5).
  • Chevron Phillips Chemical. (2026, January 28).

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